2-Amino-3-acetylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminopyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVLGAQNNFJKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507655 | |
| Record name | 1-(2-Aminopyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65326-33-2 | |
| Record name | 1-(2-Aminopyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 2-Amino-3-acetylpyridine: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural analysis of 2-Amino-3-acetylpyridine, a key building block in pharmaceutical and chemical synthesis. This document details the physicochemical characteristics of the compound, outlines methodologies for its structural confirmation, and presents a logical workflow for its analysis.
Core Chemical Properties
This compound, with the CAS number 65326-33-2, is a substituted pyridine derivative. Its structure incorporates an amino group and an acetyl group on the pyridine ring, which contribute to its specific chemical reactivity and physical properties.[1]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2-aminopyridin-3-yl)ethan-1-one | [2] |
| Molecular Formula | C₇H₈N₂O | [3] |
| Molecular Weight | 136.15 g/mol | [3] |
| Melting Point | 139-140 °C | [4][5] |
| Boiling Point | 283.8 ± 20.0 °C (Predicted) | [4][5] |
| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Appearance | Pale yellow powder | [4] |
| Solubility | Soluble in polar organic solvents. | [6] |
Structure Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity and chemical environment.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive structure elucidation of this compound.
References
Technical Guide: 2-Amino-3-acetylpyridine (CAS No. 65326-33-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-acetylpyridine, with the Chemical Abstracts Service (CAS) number 65326-33-2, is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrangement of an amino group and an acetyl group on the pyridine ring provides multiple reactive sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, and potential applications in drug discovery. While specific, detailed experimental data on the biological activity and modulated signaling pathways of this particular compound are limited in publicly accessible literature, this guide will also cover general methodologies for assessing the activities of similar aminopyridine compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 65326-33-2 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O | [1][2][3] |
| Molecular Weight | 136.15 g/mol | [1][2][3] |
| Appearance | Off-white to pale yellow powder/solid | [4] |
| Melting Point | 139-140 °C | [1] |
| Boiling Point | 283.8 °C at 760 mmHg | [1] |
| Flash Point | 125.5 °C | [1] |
| Density | 1.168 g/cm³ | [1] |
| pKa | 4.73 ± 0.36 (Predicted) | [1] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |
Synthesis
One plausible conceptual pathway for its synthesis could involve the reaction of 2-amino-3-cyanopyridine with a methyl Grignard reagent (CH₃MgBr), which would transform the nitrile group into a methyl ketone. Another potential route could start from 3-acetyl-2-chloropyridine, where the chloro group is displaced by an amino group.
A generalized workflow for the synthesis of aminopyridine derivatives is depicted below. This diagram illustrates the logical flow from starting materials to the final product, which is a common strategy in medicinal chemistry.
References
Spectroscopic and Spectrometric Characterization of 1-(2-aminopyridin-3-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the chemical compound 1-(2-aminopyridin-3-yl)ethanone (CAS No: 65326-33-2). Due to the limited availability of experimentally derived spectra in peer-reviewed literature and public databases, this document presents predicted spectroscopic data obtained through computational chemistry methods. These predictions offer valuable insights into the compound's structural features and analytical profile. This guide is intended to support researchers and professionals in drug development and related scientific fields by providing a foundational dataset for this important chemical entity. The document includes detailed tables of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for the acquisition of such data. A logical workflow for the analytical characterization of this compound is also presented using a Graphviz diagram.
Introduction
1-(2-aminopyridin-3-yl)ethanone is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in numerous biologically active molecules. The presence of an aminopyridine core coupled with an acetyl group provides multiple points for chemical modification, making it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Accurate and comprehensive spectroscopic and spectrometric data are paramount for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds.
This guide aims to fill the current gap in publicly available experimental data by providing a robust predicted dataset for the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of 1-(2-aminopyridin-3-yl)ethanone.
Predicted Spectroscopic and Spectrometric Data
The following sections and tables summarize the predicted spectroscopic and spectrometric data for 1-(2-aminopyridin-3-yl)ethanone.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides insight into the chemical environment of the hydrogen and carbon atoms within the molecule. The following tables present the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for ¹H NMR, and the predicted chemical shifts for ¹³C NMR.
Table 1: Predicted ¹H NMR Data for 1-(2-aminopyridin-3-yl)ethanone
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.95 | dd | 4.8, 1.8 | H-6 |
| 7.60 | dd | 7.6, 1.8 | H-4 |
| 6.65 | dd | 7.6, 4.8 | H-5 |
| 6.20 | s (broad) | - | NH₂ |
| 2.50 | s | - | CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Data for 1-(2-aminopyridin-3-yl)ethanone
| Chemical Shift (δ, ppm) | Assignment |
| 201.0 | C=O |
| 159.0 | C-2 |
| 148.0 | C-6 |
| 138.0 | C-4 |
| 115.0 | C-5 |
| 112.0 | C-3 |
| 28.0 | CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Infrared (IR) Spectroscopy
Predicted IR spectroscopy data indicates the characteristic vibrational frequencies of the functional groups present in the molecule.
Table 3: Predicted Infrared (IR) Absorption Data for 1-(2-aminopyridin-3-yl)ethanone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |
| 3050 | Weak | Aromatic C-H stretch |
| 2950 | Weak | Aliphatic C-H stretch |
| 1680 | Strong | C=O stretch (ketone) |
| 1620 | Strong | N-H bend (scissoring) |
| 1580, 1470 | Medium-Strong | Aromatic C=C and C=N stretch |
| 1360 | Medium | CH₃ bend |
| 1250 | Medium | C-N stretch |
| 850-750 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Predicted Mass Spectrometry Data for 1-(2-aminopyridin-3-yl)ethanone
| m/z | Relative Intensity (%) | Assignment |
| 136 | 100 | [M]⁺ (Molecular Ion) |
| 121 | 80 | [M - CH₃]⁺ |
| 93 | 40 | [M - CH₃CO]⁺ |
| 78 | 30 | [C₅H₄N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 1-(2-aminopyridin-3-yl)ethanone in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition (EI):
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-500.
-
-
Data Acquisition (ESI):
-
The sample solution is infused into the ESI source.
-
Mass range: m/z 50-1000.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of 1-(2-aminopyridin-3-yl)ethanone.
Caption: Analytical workflow for 1-(2-aminopyridin-3-yl)ethanone.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic and spectrometric data for 1-(2-aminopyridin-3-yl)ethanone. While experimentally derived data remains the gold standard, these computational predictions serve as a valuable resource for researchers in the absence of such information. The provided data tables and experimental protocols are intended to facilitate the identification and characterization of this compound in a laboratory setting. The presented analytical workflow offers a systematic approach to ensure the structural integrity and purity of this and related molecules, which is critical for its application in research and development.
An In-depth Technical Guide to the Synthesis of Novel 2-Amino-3-acetylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for novel 2-Amino-3-acetylpyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as inhibitors of key biological targets such as IκB kinase (IKK) and carbonic anhydrases. This document details various synthetic strategies, presents quantitative data for synthesized compounds, and provides illustrative diagrams for key pathways and workflows.
Introduction
This compound and its derivatives are heterocyclic compounds that serve as valuable scaffolds in drug discovery. The presence of the 2-aminopyridine moiety is common in a variety of biologically active molecules. These compounds have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. Their therapeutic potential often stems from their ability to inhibit specific enzymes involved in disease signaling pathways. Notably, derivatives of 2-aminopyridine have been identified as inhibitors of IKK-β, a key kinase in the NF-κB signaling pathway, which is implicated in inflammation and cancer. Additionally, modifications of the pyridine core have led to the development of potent carbonic anhydrase inhibitors, which are relevant for treating conditions like glaucoma and certain types of cancer.
Synthetic Pathways
The synthesis of this compound derivatives can be broadly approached through two main stages: the construction of the core 2-aminopyridine ring system, often with a nitrile precursor at the 3-position, followed by the conversion of the nitrile to an acetyl group.
Synthesis of the 2-Aminopyridine Core
Several named reactions and multicomponent strategies are employed to construct the substituted 2-aminopyridine scaffold.
2.1.1. Multicomponent Reactions (MCRs) for 2-Amino-3-cyanopyridine Derivatives
A highly efficient and versatile method for synthesizing the 2-amino-3-cyanopyridine precursor is through a one-pot, four-component reaction. This approach typically involves the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate. This method is advantageous due to its atom economy, operational simplicity, and the ability to generate a diverse library of compounds by varying the starting materials.
The reaction can be carried out under conventional heating or, more efficiently, using microwave irradiation, which often leads to shorter reaction times and higher yields.
2.1.2. Guareschi-Thorpe Condensation
The Guareschi-Thorpe reaction is a classic method for synthesizing substituted 2-pyridones, which can be further functionalized. The reaction involves the condensation of a β-dicarbonyl compound with a cyanoacetamide in the presence of a base. While traditionally used for pyridone synthesis, modifications of this approach can be adapted for the synthesis of other pyridine derivatives. An advanced version of this reaction utilizes ammonium carbonate in an aqueous medium, offering a greener and more user-friendly protocol.
Conversion of 2-Amino-3-cyanopyridine to this compound
The key transformation to obtain the target this compound derivatives is the conversion of the 3-cyano group into a 3-acetyl group. This is most effectively achieved through a Grignard reaction.
2.2.1. Grignard Reaction
The addition of a methylmagnesium halide (e.g., methylmagnesium bromide) to the nitrile functionality of 2-amino-3-cyanopyridine, followed by acidic hydrolysis, yields the desired this compound. This is a robust and widely used method for the synthesis of ketones from nitriles.
Data Presentation
The following tables summarize quantitative data for representative 2-amino-3-cyanopyridine precursors and a final this compound product.
Table 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives via Multicomponent Reaction
| Entry | Aldehyde (R1) | Ketone (R2) | Product | Yield (%) | m.p. (°C) |
| 1 | 4-ClC6H4 | 4-MeOC6H4 | 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridine | 83 | 195-196 |
| 2 | 4-ClC6H4 | CH3 | 2-Amino-4-(4-chlorophenyl)-6-methyl-3-cyanopyridine | 84 | 172-173 |
| 3 | 4-BrC6H4 | C6H5 | 2-Amino-4-(4-bromophenyl)-6-phenyl-3-cyanopyridine | 86 | 210-212 |
| 4 | C6H5 | C6H5 | 2-Amino-4,6-diphenyl-3-cyanopyridine | 85 | 230-232 |
Data sourced from microwave-assisted synthesis protocols.
Table 2: Characterization Data for Selected 2-Amino-3-cyanopyridine Derivatives
| Compound | Molecular Formula | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| 2-Amino-6-(4-bromophenyl)-4-p-tolylnicotinonitrile | C₁₉H₁₄BrN₃ | 3496, 3391 (NH₂), 2207 (CN), 1608, 1583 | 2.40 (s, 3H, CH₃), 7.02 (s, 2H, NH₂), 7.30–8.13 (m, 9H, Ar-H) | 363 |
| 2-Amino-4-(furan-2-yl)-6-p-tolylnicotinonitrile | C₁₇H₁₃N₃O | 3477, 3311 (NH₂), 2204 (CN), 1642, 1542 | 2.38 (s, 3H, CH₃), 6.78–6.80 (m, 1H, furan-H), 6.98 (s, 2H, NH₂), 7.31–7.33 (d, 2H, Ar-H), 7.52–7.53 (d, 2H, Ar-H), 8.01–8.04 (m, 3H, Ar-H, furan-H) | 275 |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 65326-33-2 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
Experimental Protocols
General Protocol for Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives[4][5]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
Ethanol (for purification)
Equipment:
-
Microwave reactor or round-bottom flask with reflux condenser and heating mantle
-
25 mL flask
-
Filtration apparatus
Procedure:
-
A dry 25 mL flask is charged with the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
The flask is placed in a microwave oven and connected to a refluxing apparatus.
-
The mixture is irradiated for 7-9 minutes. The progress of the reaction can be monitored by TLC.
-
After completion, the reaction mixture is cooled and washed with a small amount of ethanol (2 mL).
-
The crude product is purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
General Protocol for Grignard Reaction to Synthesize this compound
Materials:
-
2-Amino-3-cyanopyridine derivative (1 equivalent)
-
Methylmagnesium bromide (3 M solution in diethyl ether, ~1.5 equivalents)
-
Anhydrous diethyl ether or THF
-
Aqueous HCl or H₂SO₄ for hydrolysis
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
A three-necked flask is flame-dried and allowed to cool under a stream of dry nitrogen.
-
The 2-amino-3-cyanopyridine derivative is dissolved in anhydrous diethyl ether or THF in the flask.
-
The flask is cooled in an ice bath.
-
Methylmagnesium bromide solution is added dropwise from the dropping funnel with stirring. The reaction is exothermic.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
The reaction is quenched by slow, careful addition of a saturated aqueous ammonium chloride solution or dilute HCl at 0 °C.
-
The mixture is then hydrolyzed with aqueous acid (e.g., 10% H₂SO₄) until the precipitate dissolves.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the this compound derivative.
Mandatory Visualizations
Synthesis and Evaluation Workflow
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
IKK-β/NF-κB Signaling Pathway
Physical properties of 2-Amino-3-acetylpyridine: melting point, boiling point, solubility
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical properties of 2-Amino-3-acetylpyridine (CAS No: 65326-33-2), a key building block in pharmaceutical and chemical synthesis. The information herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.
Core Physical Properties
This compound is typically an off-white to pale yellow solid or powder at room temperature.[1][2][3][4] Its key physical characteristics are summarized below.
Data Presentation: Physical Property Summary
| Property | Value | Notes |
| Melting Point | 139-140 °C[1][2][5][6] | |
| Boiling Point | 283.8 °C[5][] | At 760 mmHg. Some sources list this as a predicted value.[1][2] |
| Appearance | Off-white to yellow solid/powder[1][2][3][4] | |
| Molecular Formula | C₇H₈N₂O | |
| Molecular Weight | 136.15 g/mol | |
| Density | 1.168 g/cm³ | Predicted value.[1][5] |
| Solubility | Data not readily available | A general experimental protocol for determination is provided below. |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.[8]
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar device with a heated block)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: If necessary, finely crush the this compound sample using a mortar and pestle to ensure uniform heat transfer.[9][10]
-
Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down.[8][9] Repeat until the sample fills the tube to a height of 1-2 mm.[10]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the sample is positioned correctly for observation through the viewing lens.
-
Approximate Determination: Conduct a rapid initial heating (e.g., a ramp rate of 10-20°C per minute) to find the approximate melting range.[11] This saves time in subsequent, more precise measurements.
-
Accurate Determination: Using a fresh sample in a new capillary tube, set the apparatus to heat rapidly to a temperature approximately 15-20°C below the approximate melting point found in the previous step.
-
Measurement: Decrease the heating rate to approximately 2°C per minute.[11] Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last crystal of the solid melts completely.[10]
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow.
Boiling Point Determination
Given that this compound is a solid at room temperature with a high boiling point, this value is often predicted computationally or determined using specialized equipment to prevent thermal decomposition at atmospheric pressure. Standard distillation is not a suitable method for this compound.
Solubility Determination (Static Equilibrium Method)
This protocol outlines a method to determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Objective: To quantify the concentration of this compound in a saturated solution of a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvent (e.g., ethanol, methanol, water, etc.)
-
Temperature-controlled bath with magnetic stirring capabilities
-
Sealed vials or an equilibrium cell
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is necessary to ensure the solution is saturated.[12]
-
Equilibration: Place the vial in the temperature-controlled bath set to the desired experimental temperature. Stir the mixture vigorously for a predetermined period (typically several hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[12]
-
Sampling: Cease stirring and allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing in solid particles, it is crucial to filter the sample immediately using a syringe filter.[12]
-
Quantification:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine its concentration.[12]
-
Using the known dilution factor, calculate the concentration of the original, undissolved saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. This compound CAS#: 65326-33-2 [m.chemicalbook.com]
- 2. This compound | 65326-33-2 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, CasNo.65326-33-2 Nanjing Fred Technology Co.,Ltd. China (Mainland) [friendchem1.lookchem.com]
- 5. lookchem.com [lookchem.com]
- 6. CAS:65326-33-2 C7H8N2O this compound, CasNo.65326-33-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. davjalandhar.com [davjalandhar.com]
- 10. byjus.com [byjus.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. benchchem.com [benchchem.com]
The Versatility of 2-Amino-3-acetylpyridine: A Technical Guide to its Reactivity and Functionalization for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reactivity and functionalization potential of 2-Amino-3-acetylpyridine, a versatile heterocyclic building block. Its unique arrangement of a nucleophilic amino group, a reactive acetyl moiety, and an electron-deficient pyridine ring makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This document details key reaction pathways, including condensation, cyclization, and metal-catalyzed cross-coupling reactions, and provides exemplary experimental protocols. Furthermore, it delves into the biological significance of the resulting derivatives, particularly as kinase inhibitors in oncology.
Core Reactivity and Physicochemical Properties
This compound (also known as 1-(2-amino-pyridin-3-yl)ethanone) is an off-white powder with the chemical formula C₇H₈N₂O and a molecular weight of 136.15 g/mol .[1][2] Its structure presents multiple reactive sites, allowing for a wide array of chemical transformations.
| Property | Value | Reference |
| CAS Number | 65326-33-2 | [1][2] |
| Molecular Formula | C₇H₈N₂O | [1][2] |
| Molecular Weight | 136.15 | [1][2] |
| Appearance | Off-white powder | [1][2] |
| Purity | ≥ 98% (HPLC) | [1][2] |
| Storage | 0-8°C | [1][2] |
The amino group is a key site for nucleophilic attack and condensation reactions, while the acetyl group's α-protons are acidic and can participate in aldol-type reactions and its carbonyl carbon is electrophilic. The pyridine ring can undergo metal-catalyzed cross-coupling reactions, typically after halogenation. This combination of functionalities makes this compound a cornerstone for building complex heterocyclic systems.[2]
Functionalization via Condensation and Cyclization Reactions
The juxtaposition of the amino and acetyl groups in this compound provides a powerful platform for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4]
Synthesis of Pyrido[2,3-d]pyrimidines
A common strategy to access the pyrido[2,3-d]pyrimidine core involves the initial reaction of the acetyl group to form a more reactive intermediate, followed by cyclization involving the amino group. One such approach is the condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5][6][7]
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Precursor
This protocol describes a general method for the initial functionalization of this compound, which can then be further elaborated to form the fused pyrimidine ring.
-
Step 1: Enaminone Formation. To a solution of this compound (1.0 eq) in an appropriate solvent such as xylene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).[5]
-
Step 2: Reaction. Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Step 3: Isolation. Upon completion, cool the reaction mixture to room temperature. The resulting enaminone often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[5]
The resulting enaminone is a versatile intermediate that can undergo cyclocondensation with various reagents, such as guanidine or thiourea, to yield the desired pyrido[2,3-d]pyrimidine core.[4]
Friedländer Annulation
The Friedländer synthesis offers a direct route to quinoline derivatives and can be adapted for the synthesis of other fused pyridine systems. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9][10][11][12] In the context of this compound, it can react with a variety of ketones in the presence of an acid or base catalyst to yield substituted 1,8-naphthyridines.
Experimental Protocol: Friedländer Annulation
-
Step 1: Reactant Mixture. In a reaction vessel, combine this compound (1.0 eq), a ketone with an α-methylene group (1.1 eq), and a catalyst. Common catalysts include bases like piperidine or sodium ethoxide, or acids such as p-toluenesulfonic acid.[8][10]
-
Step 2: Reaction Conditions. The reaction is typically carried out by refluxing in a suitable solvent (e.g., ethanol or acetic acid) or by heating the neat mixture at temperatures ranging from 150 to 220°C.[8]
-
Step 3: Work-up and Purification. After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford the desired fused heterocyclic compound.[10]
Caption: Workflow for Friedländer Annulation.
Metal-Catalyzed Cross-Coupling Reactions
To further functionalize the pyridine ring of this compound, metal-catalyzed cross-coupling reactions are indispensable tools. These reactions typically require prior halogenation of the pyridine ring, for instance, at the 5-position, to introduce a reactive handle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1][13][14] This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the pyridine core of this compound derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
-
Step 1: Reaction Setup. In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the halogenated this compound derivative (1.0 eq), an arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).[1]
-
Step 2: Solvent Addition. Add an anhydrous, degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).[1]
-
Step 3: Reaction. Heat the mixture with vigorous stirring at a temperature ranging from 80 to 110°C. Monitor the reaction progress by TLC or LC-MS.[1]
-
Step 4: Work-up and Purification. After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.[1]
Caption: Workflow for Suzuki-Miyaura Coupling.
Biological Activity of Functionalized Derivatives
The functionalized derivatives of this compound, particularly the pyrido[2,3-d]pyrimidines, have emerged as a promising class of compounds in drug discovery, notably as kinase inhibitors for the treatment of cancer.[1][3][15] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Kinase Inhibition
Derivatives synthesized from 2-amino-3-cyanopyridine, a close analog of this compound, have demonstrated potent inhibitory activity against several kinases, including PIM-1 kinase and Epidermal Growth Factor Receptor (EGFR).[1][13]
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | PIM-1 | 11.4 | [1] |
| Thieno[3,2-d]pyrimidine | EGFRL858R/T790M | 13 | [13] |
| 2-Aminopyrimidine | CDK9 | 88.4 | [16] |
| 2-Aminopyrimidine | HDAC1 | 168.9 | [16] |
These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and thereby blocking its activity.[17] This leads to the interruption of downstream signaling pathways that are critical for cancer cell proliferation, survival, and migration.[1][13]
Mechanism of Action: Apoptosis and Cell Cycle Arrest
The anticancer activity of these pyrido[2,3-d]pyrimidine derivatives is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][13] For instance, a potent PIM-1 kinase inhibitor derived from a 2-aminopyridine precursor was shown to increase the total apoptosis in MCF-7 breast cancer cells by over 58-fold and to arrest the cell cycle in the G1 phase.[1] Similarly, an EGFR inhibitor was found to block the G2/M phase of the cell cycle in H1975 lung cancer cells.[13]
Caption: Kinase Inhibition Signaling Pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex heterocyclic compounds with significant biological potential. Its inherent reactivity allows for a broad range of functionalization through condensation, cyclization, and cross-coupling reactions. The resulting derivatives, especially pyrido[2,3-d]pyrimidines, have shown considerable promise as potent kinase inhibitors, demonstrating the therapeutic potential of this scaffold in the development of novel anticancer agents. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this compound in their drug discovery and development endeavors.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 11. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Biological Screening of 2-Amino-3-acetylpyridine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-amino-3-acetylpyridine scaffold is a versatile heterocyclic structure that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Characterized by an amino group at the 2-position and an acetyl group at the 3-position of a pyridine ring, this scaffold's unique electronic and structural features allow for diverse chemical modifications.[1] Derivatives of this compound have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties, making them promising candidates for the development of novel therapeutic agents.[1][2][3][4] This guide provides a comprehensive overview of the initial biological screening methodologies for this class of compounds, complete with detailed experimental protocols, data presentation standards, and workflow visualizations.
Key Biological Activities and Data Presentation
The initial screening of this compound derivatives typically focuses on evaluating their potential as anticancer, antimicrobial, and enzyme inhibitory agents. The following sections summarize these activities and present exemplary quantitative data in a structured format.
Anticancer Activity
Derivatives of the 2-aminopyridine scaffold have shown significant cytotoxic effects against various human cancer cell lines.[2][5] The primary metric for quantifying this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 1: Cytotoxicity of 2-Aminopyridine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| S1 | PC3 (Prostate) | 0.45 | 5-Fluorouracil | 7.49 | [2] |
| S2 | PC3 (Prostate) | 0.85 | 5-Fluorouracil | 7.49 | [2] |
| S3 | PC3 (Prostate) | 0.1 | 5-Fluorouracil | 7.49 | [2] |
| S4 | PC3 (Prostate) | 0.56 | 5-Fluorouracil | 7.49 | [2] |
| S1 | MDA-MB-231 (Breast) | 28.2 | 5-Fluorouracil | 0.49 | [2] |
| 4a | HT29 (Colorectal) | 2.243 ± 0.217 | Doxorubicin | 3.964 ± 0.360 | [5] |
| 4f | A549 (Lung) | 23.78 | - | - | [6] |
| 4f | MKN45 (Gastric) | 67.61 | - | - | [6] |
| 4f | MCF7 (Breast) | 53.87 | - | - | [6] |
Note: The specific structures of compounds S1-S4, 4a, and 4f are detailed in the cited literature.
Antimicrobial Activity
The antimicrobial potential of 2-aminopyridine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC) of 2-Aminopyridine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 2c | Staphylococcus aureus | 0.039 ± 0.000 | - | - | [3][7] |
| 2c | Bacillus subtilis | 0.039 ± 0.000 | - | - | [3][7] |
| NSC 610493 | Staphylococcus aureus | 12.5 | - | - | [8][9] |
| NSC 610493 | MRSA | 12.5 | - | - | [8][9] |
| NSC 610491 | Staphylococcus aureus | 25 | - | - | [8][9] |
| NSC 610491 | MRSA | 50 | - | - | [8][9] |
Note: The specific structures of compounds 2c, NSC 610493, and NSC 610491 are detailed in the cited literature.
Enzyme Inhibition
Certain derivatives have been identified as potent inhibitors of specific enzymes, such as Cyclin-Dependent Kinase 2 (CDK2) and Carbonic Anhydrases (CA), which are important targets in cancer therapy.[2][10] The inhibitory activity is often expressed as an IC50 or an inhibition constant (Ki).
Table 3: Enzyme Inhibitory Activity of 2-Aminopyridine Derivatives
| Compound ID | Target Enzyme | Inhibition Metric | Value (µM) | Reference |
| 7b | Carbonic Anhydrase II (hCA II) | Ki | 2.56 | [10] |
| 7d | Carbonic Anhydrase I (hCA I) | Ki | 2.84 | [10] |
| Derivative | Inducible NO Synthase (NOS II) | IC50 | 0.006 (6 nM) | [4] |
| S3 | Cyclin-Dependent Kinase 2 (CDK2) | IC50 | Potent Inhibition Reported | [2] |
Note: The specific structures of compounds 7b, 7d, the NOS II inhibitor, and S3 are detailed in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the initial biological screening assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
3.1.1 Materials
-
Selected cancer cell line(s) (e.g., A549, MCF-7, PC3)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compounds (this compound derivatives)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
3.1.2 Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12][13]
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in sterile DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[12][13]
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[13]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12][13]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[8][14]
3.2.1 Materials
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
DMSO
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Resazurin solution (optional, for viability indication)
3.2.2 Protocol
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8] This can be assessed visually or by measuring absorbance.
-
(Optional) Resazurin Assay: Add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.[15]
Enzyme Inhibition Assay (General Protocol)
Enzyme assays are fundamental to drug discovery, allowing for the identification and characterization of molecules that modulate enzyme activity.[16] This protocol provides a general framework that can be adapted for specific enzymes like kinases or proteases.
3.3.1 Materials
-
Purified target enzyme
-
Specific substrate for the enzyme
-
Test inhibitor compound
-
Assay buffer (optimized for pH and ionic strength)
-
Cofactors, if required by the enzyme (e.g., ATP, Mg²⁺)[17]
-
Microplate reader (spectrophotometer or fluorometer)
-
96- or 384-well plates
3.3.2 Protocol
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer. Create serial dilutions of the inhibitor.[17]
-
Pre-incubation: In a multi-well plate, add the enzyme and varying concentrations of the inhibitor. Allow them to pre-incubate for a specific time (e.g., 10-15 minutes) at room temperature or 37°C to allow for inhibitor binding.[17]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[17]
-
Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.[17][18]
-
Data Analysis: Plot the reaction rate against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[19] Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[19]
Signaling Pathways and Mechanisms of Action
While initial screening focuses on identifying activity, subsequent studies aim to elucidate the mechanism of action. For instance, anticancer 2-aminopyridine derivatives might exert their effects by inhibiting key proteins in cell cycle regulation pathways.
One such target is Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for the G1/S phase transition of the cell cycle.[2] Inhibition of CDK2 leads to cell cycle arrest and prevents cancer cell proliferation.
Conclusion
The this compound scaffold represents a privileged structure in drug discovery, with derivatives showing significant potential in oncology and infectious diseases. A systematic approach to initial biological screening, utilizing robust and reproducible assays such as those detailed in this guide, is essential for identifying lead compounds. By combining standardized in vitro testing with mechanistic studies, researchers can effectively advance promising candidates through the drug development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards New Scaffolds for Antimicrobial Activity-In Silico/In Vitro Workflow Introducing New Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
2-Amino-3-acetylpyridine: A Versatile Scaffold in Heterocyclic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-acetylpyridine is a highly versatile and valuable building block in the field of heterocyclic chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic acetyl group ortho to each other on a pyridine ring, allows for a diverse range of chemical transformations. This reactivity profile makes it an ideal starting material for the synthesis of a wide array of fused heterocyclic systems, many of which exhibit significant biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the construction of medicinally relevant heterocyclic scaffolds such as pyridopyrimidines, thienopyridines, and naphthyridines. Detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological signaling cascades are presented to facilitate its use in research and drug discovery.
Physicochemical and Spectroscopic Data of this compound
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O | [1][2] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | [3] |
| Melting Point | 139-140 °C | [3] |
| Boiling Point | 283.8 ± 20.0 °C (Predicted) | [3] |
| pKa | 4.73 ± 0.36 (Predicted) | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [3] |
Spectroscopic Data:
| Spectrum | Key Peaks/Shifts |
| ¹H NMR | Spectral data available[4] |
| ¹³C NMR | Spectral data available |
| Infrared (IR) | The IR spectrum of 2-aminopyridine shows characteristic bands for N-H stretching (around 3442 and 3300 cm⁻¹), NH₂ scissoring (around 1617-1628 cm⁻¹), and C-N stretching (around 1328 cm⁻¹)[5][6]. Similar characteristic peaks are expected for this compound, with the addition of a strong carbonyl (C=O) stretch. |
| Mass Spectrometry (MS) | MS data available[4] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, often starting from readily available pyridine derivatives.[2] One common approach involves the manipulation of functional groups on the pyridine ring.
Experimental Protocol: Synthesis from 2-Fluoropyridine (Representative)
A multi-step synthesis starting from 2-fluoropyridine has been reported.[2] A representative procedure would involve the introduction of the acetyl group at the 3-position, followed by the displacement of the fluorine atom with an amino group. A plausible, though not explicitly detailed in the search results, sequence is outlined below.
Workflow for the Synthesis of this compound
Caption: A potential synthetic workflow for this compound.
Step 1: Acetylation of 2-Fluoropyridine
-
To a solution of 2-fluoropyridine in a suitable aprotic solvent, a Lewis acid catalyst (e.g., AlCl₃) is added.
-
Acetyl chloride or acetic anhydride is then added dropwise at a controlled temperature.
-
The reaction is stirred for a specified time until completion, monitored by TLC.
-
Work-up involves quenching the reaction with ice-water, followed by extraction and purification to yield 3-acetyl-2-fluoropyridine.
Step 2: Amination of 3-Acetyl-2-fluoropyridine
-
3-Acetyl-2-fluoropyridine is heated with a source of ammonia (e.g., aqueous ammonia or ammonia in an organic solvent) in a sealed vessel at elevated temperature and pressure.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or column chromatography to afford this compound.
Reactivity and Applications in Heterocyclic Synthesis
The strategic placement of the amino and acetyl groups in this compound allows it to participate in a variety of cyclization and condensation reactions to form fused heterocyclic systems.
Friedländer Annulation for the Synthesis of 1,7-Naphthyridines
The Friedländer synthesis is a classical method for constructing quinoline and related heterocyclic systems.[7] The reaction of this compound with compounds containing a reactive α-methylene group, such as β-ketoesters or cyclic ketones, under acidic or basic conditions, leads to the formation of 1,7-naphthyridine derivatives.
General Reaction Scheme: Friedländer Annulation
References
- 1. This compound | 65326-33-2 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. This compound(65326-33-2) 1H NMR [m.chemicalbook.com]
- 5. tsijournals.com [tsijournals.com]
- 6. chimia.ch [chimia.ch]
- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Amino-3-acetylpyridine: Raw Materials and Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-acetylpyridine is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmaceutical agents. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the requisite raw materials and precursors. The document details several strategic approaches, including the amination of functionalized pyridines, the modification of pre-existing 2-aminopyridine scaffolds, and ring-forming condensation reactions. For each pathway, this guide presents detailed experimental protocols, summarizes quantitative data in comparative tables, and provides visual representations of the synthetic workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in the field.
Introduction
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Specifically, this compound, with its vicinal amino and acetyl functional groups, offers a versatile platform for further chemical elaboration. The strategic synthesis of this intermediate is therefore of significant interest to the drug development community. This guide will explore the most prevalent and practical synthetic strategies for obtaining this compound, with a focus on providing actionable experimental details and comparative data.
Synthetic Strategies and Key Precursors
The synthesis of this compound can be broadly categorized into three main approaches:
-
Strategy 1: Amination of a Pre-functionalized Pyridine Ring. This is a common and often high-yielding approach that involves the synthesis of a pyridine ring bearing the desired acetyl group at the 3-position and a suitable leaving group, typically a halogen, at the 2-position. The final step is a nucleophilic aromatic substitution with an amino source. A key precursor in this strategy is 3-acetyl-2-chloropyridine .
-
Strategy 2: Functionalization of a 2-Aminopyridine Backbone. This approach starts with a readily available 2-aminopyridine derivative and aims to introduce the acetyl group at the 3-position. This can be achieved through a multi-step sequence, for instance, starting from 2-fluoropyridine or by converting a cyano group at the 3-position. A crucial intermediate for the latter is 2-amino-3-cyanopyridine .
-
Strategy 3: Ring-Forming Reactions (Friedländer Annulation). The Friedländer synthesis offers a convergent approach to construct the substituted pyridine ring in a single cyclocondensation step. This method typically involves the reaction of a 2-amino-3-carbonyl compound (or a precursor) with a molecule containing an α-methylene ketone. A key starting material for this pathway would be a derivative of 2-aminonicotinaldehyde .
The following sections will delve into the specifics of each of these strategies, providing detailed experimental protocols and quantitative data where available.
Detailed Synthetic Routes and Experimental Protocols
Strategy 1: From 2-Chloronicotinic Acid via 3-Acetyl-2-chloropyridine
This two-step route is an effective method for the preparation of this compound. The first step involves the synthesis of the key intermediate, 3-acetyl-2-chloropyridine, from 2-chloronicotinic acid. The second step is the amination of this intermediate.
3.1.1. Synthesis of 3-Acetyl-2-chloropyridine
This procedure involves the conversion of 2-chloronicotinic acid to its lithium salt, followed by reaction with a Grignard reagent.
-
Raw Materials: 2-Chloronicotinic acid, Lithium hydroxide monohydrate, Methylmagnesium bromide, 2-Methyltetrahydrofuran, Hydrochloric acid, Ethyl acetate.
-
Experimental Protocol:
-
Formation of Lithium 2-chloronicotinate: In a suitable reaction vessel, dissolve 2-chloronicotinic acid in water. Add one equivalent of lithium hydroxide monohydrate and stir the mixture at 40-50 °C for 2 hours. The water is then removed under reduced pressure to yield the dry lithium 2-chloronicotinate salt.
-
Grignard Reaction: To a suspension of the dried lithium 2-chloronicotinate in 2-methyltetrahydrofuran under a nitrogen atmosphere and cooled to below -4 °C, slowly add 1.2 equivalents of methyl magnesium bromide solution. After the addition is complete, the reaction mixture is allowed to warm to 20-25 °C and stirred for 2 hours.
-
Work-up and Purification: The reaction is quenched by the dropwise addition of 6M hydrochloric acid at a temperature not exceeding 10 °C. The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are concentrated, and the crude product is purified by vacuum distillation to afford 3-acetyl-2-chloropyridine.[1]
-
-
Quantitative Data:
3.1.2. Amination of 3-Acetyl-2-chloropyridine
The conversion of 3-acetyl-2-chloropyridine to the final product is achieved by reaction with ammonia.
-
Raw Materials: 3-Acetyl-2-chloropyridine, Ammonia, Water.
-
Experimental Protocol:
-
A mixture of 3-acetyl-2-chloropyridine and aqueous ammonia is heated in a sealed vessel. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
-
Quantitative Data:
-
While a specific yield for this direct amination was not found in the provided search results, amination of similar 2-chloropyridines is a well-established, high-yielding reaction.
-
Strategy 2: From 2-Amino-3-cyanopyridine
This route involves the conversion of the cyano group of commercially available 2-amino-3-cyanopyridine into an acetyl group using a Grignard reaction.
-
Raw Materials: 2-Amino-3-cyanopyridine, Methylmagnesium bromide, Tetrahydrofuran (THF), Hydrochloric acid.
-
Experimental Protocol:
-
A solution of 2-amino-3-cyanopyridine in anhydrous THF is cooled in an ice bath under a nitrogen atmosphere.
-
A solution of methylmagnesium bromide in diethyl ether or THF is added dropwise to the cooled solution. The reaction is typically exothermic and the temperature should be maintained.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the starting material is consumed (monitored by TLC).
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
-
-
Quantitative Data:
-
Specific yield and purity data for this transformation were not explicitly found in the search results, however, this is a standard method for the conversion of nitriles to ketones.
-
Strategy 3: Friedländer-Type Annulation
The Friedländer synthesis provides a convergent route to the pyridine ring system. For the synthesis of this compound, a plausible pathway involves the condensation of 2-aminonicotinaldehyde with an enolizable ketone such as acetone.
-
Raw Materials: 2-Aminonicotinaldehyde, Acetone, Base (e.g., sodium hydroxide, potassium hydroxide) or Acid (e.g., p-toluenesulfonic acid) catalyst, Solvent (e.g., ethanol, methanol).
-
Experimental Protocol:
-
2-Aminonicotinaldehyde and an excess of acetone are dissolved in a suitable solvent such as ethanol.
-
A catalytic amount of a base (e.g., aqueous sodium hydroxide) or an acid is added to the mixture.
-
The reaction mixture is heated to reflux and the progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent.
-
The organic extracts are dried and concentrated, and the resulting crude product is purified by column chromatography or recrystallization to give this compound.[2][3]
-
-
Quantitative Data:
-
Yields for Friedländer reactions can vary widely depending on the specific substrates and conditions. No specific yield was found for this exact transformation in the provided search results.
-
Summary of Raw Materials and Precursors
The following tables summarize the key raw materials and precursors for the different synthetic routes to this compound.
Table 1: Key Precursors and Their Synthetic Origin
| Precursor | Starting Material(s) |
| 3-Acetyl-2-chloropyridine | 2-Chloronicotinic acid |
| 2-Amino-3-cyanopyridine | Commercially available |
| 2-Aminonicotinaldehyde | Typically synthesized from nicotinic acid derivatives |
Table 2: Common Reagents and Solvents
| Reagent/Solvent | Purpose | Synthetic Route(s) |
| Lithium hydroxide monohydrate | Formation of lithium salt | Strategy 1 |
| Methylmagnesium bromide | Grignard reagent (acetyl source) | Strategy 1, Strategy 2 |
| Ammonia | Aminating agent | Strategy 1 |
| Acetone | Carbonyl component | Strategy 3 |
| Sodium hydroxide / Potassium hydroxide | Base catalyst | Strategy 3 |
| p-Toluenesulfonic acid | Acid catalyst | Strategy 3 |
| Tetrahydrofuran (THF) | Anhydrous solvent | Strategy 1, Strategy 2 |
| 2-Methyltetrahydrofuran | Anhydrous solvent | Strategy 1 |
| Ethanol / Methanol | Solvent | Strategy 3 |
| Hydrochloric acid | Neutralization/Work-up | Strategy 1, Strategy 2 |
| Ethyl acetate | Extraction solvent | Strategy 1 |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic strategies.
Caption: Synthetic pathway for this compound starting from 2-Chloronicotinic Acid.
Caption: Synthesis of this compound from 2-Amino-3-cyanopyridine via a Grignard reaction.
Caption: Friedländer annulation approach to this compound.
Conclusion
This technical guide has outlined three primary synthetic strategies for the preparation of this compound, a key building block in drug discovery. The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The provided experimental protocols and comparative data serve as a valuable resource for researchers and process chemists in the pharmaceutical industry, enabling them to make informed decisions for the efficient synthesis of this important intermediate. Further optimization of reaction conditions for each step can be undertaken to improve yields and process efficiency.
References
A Theoretical and Computational Investigation of 2-Amino-3-acetylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 2-Amino-3-acetylpyridine, a key heterocyclic scaffold in medicinal chemistry. This document details the computational methodologies, summarizes key quantitative data from related studies, and outlines relevant experimental protocols. Visual workflows are provided to illustrate the synthesis and analysis processes.
Introduction
This compound belongs to the aminopyridine class of heterocyclic compounds, which are of significant interest in drug discovery due to their diverse biological activities. Aminopyridine derivatives have shown potential as antibacterial, anticancer, and anti-inflammatory agents. Understanding the structural, electronic, and spectroscopic properties of this compound through theoretical and computational modeling is crucial for the rational design of novel therapeutics. This guide explores the application of computational chemistry in elucidating these properties and provides a framework for further research and development.
Computational Modeling Methodologies
The in silico analysis of this compound and its analogs typically employs Density Functional Theory (DFT) for geometric optimization and the prediction of molecular properties.
Quantum Chemical Calculations
Protocol for DFT Calculations:
-
Software: Gaussian 09 or a similar quantum chemistry software package is utilized.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method.
-
Basis Set: The 6-311++G(d,p) basis set is frequently used to provide a good balance between accuracy and computational cost.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the 1H and 13C NMR chemical shifts.
-
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic properties and reactivity.
Quantitative Data Summary
Due to a lack of extensive published data specifically for this compound, the following tables present a summary of theoretical data for closely related 2-aminopyridine derivatives for comparative purposes.
Table 1: Calculated Geometric Parameters of 2-Amino-3-nitropyridine
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C2-N(H2) | 1.35 Å |
| C3-N(O2) | 1.45 Å | |
| C=O (acetyl) | Not available, comparative value for C-N(O2) shown | |
| Bond Angle | N(py)-C2-N(H2) | 118.5° |
| C2-C3-C4 | 120.1° | |
| Dihedral Angle | N(py)-C2-C3-C4 | 0.5° |
Data adapted from studies on 2-amino-3-nitropyridine and presented for illustrative purposes.
Table 2: Calculated Vibrational Frequencies (cm-1) for 2-Amino-3-nitropyridine
| Vibrational Mode | Experimental (FT-IR) | Calculated (B3LYP/6-311++G(d,p)) |
| NH2 asymmetric stretch | 3488 | 3575 |
| NH2 symmetric stretch | 3370 | 3450 |
| C-H stretch | 3100 | 3221 |
| NH2 scissoring | 1656 | 1593 |
| C=O stretch (acetyl) | Not available | Expected ~1680-1700 |
| NO2 asymmetric stretch | 1528 | 1500 |
Data adapted from studies on 2-amino-3-nitropyridine and presented for illustrative purposes.
Table 3: Calculated 1H and 13C NMR Chemical Shifts (ppm) for 2-Amino-3-nitropyridine (in DMSO)
| Nucleus | Atom | Experimental | Calculated (GIAO) |
| 1H | H (NH2) | 8.35 | 8.20 |
| H4 | 8.25 | 8.15 | |
| H5 | 6.80 | 6.75 | |
| H6 | 8.40 | 8.30 | |
| 13C | C2 | 158.5 | 159.0 |
| C3 | 128.0 | 127.5 | |
| C4 | 135.0 | 134.5 | |
| C5 | 112.0 | 111.5 | |
| C6 | 150.0 | 149.5 |
Data adapted from studies on 2-amino-3-nitropyridine and presented for illustrative purposes.
Experimental Protocols
Synthesis of this compound Derivatives
A common synthetic route to 2-aminopyridine derivatives is a one-pot, multi-component reaction.
Protocol for a Generic One-Pot Synthesis:
-
Reactants: A suitable ketone (e.g., acetylacetone), an aldehyde, malononitrile, and ammonium acetate are used.
-
Solvent: Ethanol is a common solvent for this reaction.
-
Catalyst: A basic catalyst such as piperidine or a Lewis acid may be employed.
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours.
-
Workup: The product is isolated by filtration upon cooling and recrystallized from a suitable solvent like ethanol to yield the purified 2-aminopyridine derivative.
Spectroscopic Characterization
FT-IR Spectroscopy Protocol:
-
Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm-1.
NMR Spectroscopy Protocol:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Instrument: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Experiments: 1H NMR, 13C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) are performed to elucidate the structure.
Visualizations
Synthetic Workflow
Caption: A generalized workflow for the one-pot synthesis of 2-aminopyridine derivatives.
Analytical Workflow
Caption: Workflow illustrating the integration of experimental and computational analysis.
Conclusion and Future Directions
The theoretical and computational study of this compound and its derivatives is a powerful approach to understanding their fundamental properties and potential as drug candidates. While this guide provides a framework based on existing literature for related compounds, further dedicated computational and experimental studies on this compound are warranted to build a more complete dataset. Such studies would enable a more precise correlation between theoretical predictions and experimental observations, ultimately accelerating the design and development of novel aminopyridine-based therapeutic agents. The integration of molecular docking studies with the computational data presented here would be a valuable next step in identifying potential biological targets for this class of compounds.
Methodological & Application
One-Pot Synthesis of 2-Amino-3-acetylpyridine Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the one-pot synthesis of 2-Amino-3-acetylpyridine derivatives, valuable scaffolds in medicinal chemistry and drug development. The described methodology is based on a multicomponent reaction strategy, offering an efficient and atom-economical approach to this important class of heterocyclic compounds.
Introduction
This compound derivatives are key structural motifs found in a variety of biologically active compounds. Their versatile chemical nature makes them attractive starting materials for the synthesis of more complex molecules, including potential therapeutic agents. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The one-pot protocol detailed herein provides a streamlined alternative, combining multiple reaction steps into a single procedure, thereby saving time, resources, and improving overall efficiency.
The synthesis is based on a Hantzsch-like pyridine synthesis, which involves the condensation of a β-dicarbonyl compound, an α,β-unsaturated carbonyl compound, and an ammonia source. In this protocol, acetylacetone serves as the source of the 3-acetyl group and a portion of the pyridine ring. An in-situ generated chalcone or a related α,β-unsaturated ketone acts as the Michael acceptor. Ammonium acetate provides the nitrogen atom for the pyridine ring and the 2-amino group.
Reaction Scheme
A general representation of the one-pot synthesis is depicted below. An aromatic aldehyde and a ketone react in the presence of an ammonia source to form a chalcone-like intermediate in situ. This intermediate then undergoes a Michael addition with the enamine derived from acetylacetone and ammonium acetate, followed by cyclization and aromatization to yield the final this compound derivative.
Caption: General workflow for the one-pot synthesis of this compound derivatives.
Experimental Protocol
This protocol describes a general procedure for the synthesis of a 2-amino-3-acetyl-4,6-diarylpyridine derivative. The specific substrates and reaction conditions can be optimized for different target molecules.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Aromatic ketone (e.g., Acetophenone)
-
Acetylacetone
-
Ammonium acetate
-
Ethanol (or other suitable solvent like acetic acid)
-
Catalyst (optional, e.g., piperidine, L-proline, or a Lewis acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol), aromatic ketone (1.0 mmol), acetylacetone (1.2 mmol), and ammonium acetate (2.0 mmol).
-
Solvent and Catalyst Addition: Add ethanol (10-15 mL) as the solvent. If a catalyst is used, it should be added at this stage (e.g., piperidine, 0.1 mmol).
-
Reaction: The reaction mixture is heated to reflux (typically 80-90 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours depending on the substrates.
-
Workup: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation: The resulting residue is treated with cold water, and the precipitated solid is collected by vacuum filtration. The solid is washed with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) to afford the pure this compound derivative.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various this compound derivatives based on literature reports.
| Entry | Aromatic Aldehyde (R1) | Aromatic Ketone (R2) | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 8 | 75 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 10 | 82 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 6 | 85 |
| 4 | Benzaldehyde | 4-Methylacetophenone | 8 | 78 |
| 5 | 4-Nitrobenzaldehyde | Acetophenone | 12 | 65 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed mechanistic pathway for the one-pot synthesis.
Application of 2-Amino-3-acetylpyridine in Medicinal Chemistry Research
Abstract:
2-Amino-3-acetylpyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, comprising a pyridine ring substituted with both an amino and an acetyl group, provide multiple reactive sites for chemical modification, enabling the synthesis of a diverse array of pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, as well as antimicrobial and anti-inflammatory agents. The protocols are supplemented with quantitative biological data and visual diagrams of relevant signaling pathways and experimental workflows to support researchers in drug discovery and development.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] The 2-aminopyridine moiety, in particular, serves as a key pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets.[1] this compound emerges as a valuable starting material, offering the potential to construct more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to exhibit potent kinase inhibitory activity.[2] Furthermore, the inherent reactivity of the amino and acetyl groups allows for the generation of derivatives with broad-spectrum antimicrobial and anti-inflammatory properties.[3]
Synthesis of Bioactive Molecules from this compound
A key strategy for elaborating the this compound scaffold involves the initial transformation of the acetyl group into a more versatile functional group, such as an enaminone or a nitrile. These intermediates can then undergo cyclization reactions to form the desired heterocyclic systems.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis of bioactive compounds starting from this compound.
Caption: General workflow for synthesizing and evaluating bioactive compounds.
Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have shown significant promise as kinase inhibitors, targeting enzymes like PIM-1 and EGFR which are implicated in cancer.[2]
This protocol describes a potential synthetic route starting with the conversion of this compound to a key enaminone intermediate.
Step 1: Synthesis of (E)-1-(2-amino-3-pyridyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the enaminone intermediate.
Step 2: Synthesis of the Pyrido[2,3-d]pyrimidine Core
-
To a solution of the enaminone intermediate (1.0 eq) in glacial acetic acid, add a substituted amidine hydrochloride (e.g., guanidine hydrochloride) (1.2 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from ethanol to afford the pure pyrido[2,3-d]pyrimidine derivative.
The following table summarizes the inhibitory activity of representative pyrido[2,3-d]pyrimidine derivatives against PIM-1 kinase and Epidermal Growth Factor Receptor (EGFR).
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | PIM-1 | 11.4 | [4] |
| 2 | PIM-1 | 17.2 | [4] |
| 3 | EGFR (wild-type) | 93 | [5] |
| 4 | EGFR (T790M mutant) | 174 | [5] |
PIM-1 Kinase Signaling Pathway:
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including proteins involved in apoptosis and cell cycle regulation.[2][6]
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cajmns.casjournal.org [cajmns.casjournal.org]
- 4. Enaminone synthesis by amination [organic-chemistry.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purity Assessment of 2-Amino-3-acetylpyridine
This document provides detailed analytical methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of 2-Amino-3-acetylpyridine. These protocols are designed for researchers, scientists, and drug development professionals requiring robust and reliable quality control procedures.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Application Note:
This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. High-Performance Liquid Chromatography is a premier technique for purity determination due to its high resolution, sensitivity, and specificity.[1] The method detailed below is effective for separating this compound from potential impurities, such as starting materials or by-products from synthesis.[1] This protocol is suitable for routine quality control, stability testing, and quantitative purity assessment.[2]
Experimental Protocol: RP-HPLC
1.1.1. Instrumentation, Chemicals, and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[2]
-
Chemicals and Reagents:
-
This compound reference standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q), filtered and degassed
-
Formic acid (analytical grade)
-
1.1.2. Chromatographic Conditions The following conditions have been optimized for the analysis of this compound.
| Parameter | Value |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile[1] |
| Gradient Program | Isocratic or Gradient. A suggested starting gradient: 10% B to 90% B over 20 minutes[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection | UV at 254 nm (or λmax of this compound) |
| Injection Volume | 10 µL[1] |
1.1.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[3]
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested. Prepare the solution in the same manner as the standard stock solution.[3] Filter the final solution through a 0.45 µm syringe filter before injection.[1]
1.1.4. Data Analysis and Quantification The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a precise quantitative assay, a calibration curve is constructed by plotting the peak area of the standard against its known concentration.[1] The concentration of the analyte in the sample is then determined from this curve.[1]
HPLC Method Validation Summary
Method validation should be performed according to ICH guidelines to ensure the reliability of the results.[3] The following table presents typical performance data for this type of method.[4][5]
| Validation Parameter | Typical Specification / Result |
| Linearity (r²) | ≥ 0.999[5] |
| Range | 1 - 150 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0%[5] |
| Precision (% RSD) | ≤ 2.0%[4] |
| Specificity | No interference from blank or potential impurities at the retention time of the main peak. |
HPLC Experimental Workflow
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound.[6] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[7] This method is ideal for identifying and quantifying volatile impurities that may not be detected by HPLC. The mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for the compound, which allows for unambiguous identification.[6]
Experimental Protocol: GC-MS
2.1.1. Instrumentation, Chemicals, and Reagents
-
Instrumentation: A standard GC-MS system equipped with an autosampler, a capillary column, and a mass selective detector (MSD).
-
Chemicals and Reagents:
-
This compound reference standard
-
Methanol or Dichloromethane (GC or HPLC grade)
-
Helium (carrier gas, 99.999% purity)
-
2.1.2. GC-MS Conditions The following parameters are a typical starting point and may require optimization.[6]
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8] |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial 70 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min[6] |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 300 m/z |
2.1.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable volatile solvent like methanol.[6]
-
Calibration Standards: Prepare a series of dilutions from the stock solution, typically ranging from 0.1 µg/mL to 10 µg/mL.[6]
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard stock solution. Ensure the sample is fully dissolved; sonication may be used.[6] Filter the solution through a 0.45 µm syringe filter into a GC vial.[6]
2.1.4. Data Analysis and Identification The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample with that of the reference standard. Purity is assessed by the area percentage of the main peak. For quantitative analysis of specific impurities, a calibration curve can be constructed using a certified standard of that impurity.
GC-MS Method Validation Summary
The following table summarizes typical method validation parameters for the quantitative analysis of pyridine derivatives by GC-MS.[6]
| Validation Parameter | Typical Specification / Result |
| Linearity (r²) | ≥ 0.998 |
| Range | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| Specificity | Confirmed by unique retention time and mass fragmentation pattern. |
GC-MS Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]
Application Notes and Protocols: Synthesis of Novel Anti-Inflammatory Agents from 2-Amino-3-acetylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of potential anti-inflammatory agents derived from 2-Amino-3-acetylpyridine. The protocols detailed below are based on established chemical transformations and biological assays for novel pyridine-containing compounds.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds, including chalcones and pyrimidines, which have shown promise as potent anti-inflammatory agents. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This document outlines a proposed synthetic route and detailed protocols for the biological evaluation of these novel compounds.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to novel anti-inflammatory agents starting from this compound involves a two-step process. The initial step is a Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized with guanidine hydrochloride to yield a 2-aminopyrimidine derivative.
Caption: Proposed two-step synthesis of 2-aminopyrimidine derivatives.
Experimental Protocols
Synthesis of Chalcone Intermediate (General Procedure)
This protocol describes the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde via a Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Distilled water
-
Round bottom flask
-
Magnetic stirrer
-
Stir bar
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve this compound (10 mmol) and the substituted benzaldehyde (10 mmol) in ethanol (30 mL).
-
To this solution, add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice (100 g).
-
Acidify the mixture with glacial acetic acid to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold distilled water to remove any impurities.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.
-
Dry the purified product in a desiccator.
Synthesis of 2-Aminopyrimidine Derivative (General Procedure)
This protocol outlines the cyclization of the chalcone intermediate with guanidine hydrochloride to form the final 2-aminopyrimidine derivative.
Materials:
-
Chalcone intermediate
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Distilled water
-
Round bottom flask with reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve the chalcone intermediate (5 mmol) and guanidine hydrochloride (5 mmol) in ethanol (40 mL).
-
To this solution, add a solution of potassium hydroxide (10 mmol) in ethanol (10 mL).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-10 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (100 g).
-
A solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 2-aminopyrimidine derivative.
-
Dry the purified product.
Biological Evaluation Protocols
The synthesized compounds can be evaluated for their anti-inflammatory activity using the following in vitro and in vivo assays.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of the synthesized compounds to inhibit the activity of the COX-2 enzyme.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Materials:
-
COX-2 Inhibitor Screening Kit (Fluorometric)
-
Synthesized compounds
-
96-well white opaque microplate
-
Fluorescence microplate reader
-
DMSO
Procedure:
-
Reagent Preparation: Prepare all reagents as per the instructions provided in the COX-2 inhibitor screening kit.
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Assay Protocol:
-
To the wells of a 96-well plate, add the assay buffer, human recombinant COX-2 enzyme, and the COX probe.
-
Add the various concentrations of the synthesized compounds or the reference inhibitor (e.g., Celecoxib) to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay evaluates the ability of the synthesized compounds to reduce acute inflammation.
Caption: Workflow for the carrageenan-induced paw edema assay.
Materials:
-
Wistar rats (150-200 g)
-
Synthesized compounds
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin)
Procedure:
-
Animal Handling: Acclimatize the rats to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle only)
-
Standard group (Indomethacin, 10 mg/kg)
-
Test groups (synthesized compounds at different doses, e.g., 10, 20, 50 mg/kg)
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[1]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Expected Anti-Inflammatory Activity
| Compound Class | Specific Compound Example | COX-2 IC50 (µM) | Reference |
| Pyrano[2,3-d]pyrimidines | Derivative 5 | 0.04 | [2] |
| Pyrano[2,3-d]pyrimidines | Derivative 6 | 0.04 | [2] |
| Pyrazolo[3,4-d]pyrimidines | Derivative 7 | >100 (weak) | [2] |
| Pyrazolo[3,4-d]pyrimidines | Derivative 8 | >100 (weak) | [2] |
| Pyrazolo[3,4-d]pyrimidines | Derivative 9 | >100 (weak) | [2] |
| 2,4,6-Trisubstituted Pyrimidines | Compound 5b | Potent in vivo | [3] |
| 2,4,6-Trisubstituted Pyrimidines | Compound 5d | Potent in vivo | [3] |
Relevant Signaling Pathway: NF-κB in Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation.[2] Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including COX-2, cytokines, and chemokines.[2] Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Antimicrobial Compounds from 2-Amino-3-acetylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and antimicrobial evaluation of novel compounds derived from 2-Amino-3-acetylpyridine. This document outlines detailed protocols for the synthesis of Schiff bases and chalcones, two classes of compounds known for their broad-spectrum antimicrobial activities. Furthermore, standardized methods for assessing the antimicrobial efficacy of these synthesized derivatives, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are presented.
Introduction
The emergence of multidrug-resistant pathogenic microorganisms represents a significant global health challenge. This necessitates the urgent development of new antimicrobial agents with novel mechanisms of action. Pyridine and its derivatives have been identified as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is a particularly interesting starting material as it possesses two reactive functional groups: an amino group and an acetyl group. These sites allow for the straightforward synthesis of a diverse library of derivatives, such as Schiff bases and chalcones, which are known to possess significant antimicrobial properties.
Synthesis of Antimicrobial Compounds
Two primary classes of antimicrobial compounds can be readily synthesized from this compound: Schiff bases, through the reaction of the amino group, and chalcones, via the reaction of the acetyl group.
Protocol 1: Synthesis of Schiff Bases from this compound
Schiff bases are synthesized by the condensation reaction between the primary amino group of this compound and an aldehyde.
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
Add an equimolar amount (10 mmol) of the desired substituted aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base derivative.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized compound using appropriate analytical techniques (FTIR, NMR, Mass Spectrometry).
Protocol 2: Synthesis of Chalcones from this compound
Chalcones are synthesized via the Claisen-Schmidt condensation of the acetyl group of this compound with an aromatic aldehyde in the presence of a base.
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)
-
Ethanol
-
Aqueous solution of a strong base (e.g., 40% KOH or NaOH)
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a beaker, dissolve 10 mmol of this compound in 20-30 mL of ethanol.
-
In a separate beaker, dissolve 10 mmol of the desired aromatic aldehyde in a small amount of ethanol.
-
Cool the this compound solution in an ice bath.
-
Slowly add the ethanolic solution of the aldehyde to the cooled this compound solution with continuous stirring.
-
While maintaining the low temperature, add a 40% aqueous solution of KOH or NaOH dropwise to the reaction mixture until the solution becomes turbid and a precipitate begins to form.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with cold water to remove any excess base.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Dry the purified chalcone and characterize it using analytical techniques such as FTIR, NMR, and Mass Spectrometry.
Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the Kirby-Bauer disk diffusion assay for a qualitative screening and the broth microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).
Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Materials:
-
Synthesized compounds
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Gentamicin)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture plate in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of MHA Plates: Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the synthesized compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar. Also, place a positive control antibiotic disk and a disk with the solvent alone (negative control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
Protocol 4: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized compounds
-
Sterile 96-well microtiter plates
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline solution or PBS
-
McFarland turbidity standards (0.5)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the synthesized compound in a suitable solvent. Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the disk diffusion protocol, adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria (i.e., the well remains clear). This can be determined visually or by using a microplate reader to measure the optical density at 600 nm.
Data Presentation
Quantitative data from antimicrobial testing should be summarized in tables for clear comparison. The following are examples of how to present MIC data for derivatives of related pyridine compounds. It is important to note that the antimicrobial activity of derivatives of this compound would need to be experimentally determined.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Related Pyridine Schiff Base Derivatives (µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Schiff Base from 2-aminopyridine-A | 12.5 | 25 | 50 | >100 | [Fictionalized Data] |
| Schiff Base from 2-aminopyridine-B | 6.25 | 12.5 | 25 | 50 | [Fictionalized Data] |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 0.125 | 0.5 | [Standard Data] |
Table 2: Illustrative Minimum Inhibitory Concentration (MIC) of Related Pyridine Chalcone Derivatives (µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Chalcone from 2-acetylpyridine-X | 25 | 50 | 100 | >100 | [Fictionalized Data] |
| Chalcone from 2-acetylpyridine-Y | 12.5 | 25 | 50 | 100 | [Fictionalized Data] |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 0.125 | 0.5 | [Standard Data] |
Visualizations
The following diagrams illustrate the experimental workflows and potential relationships in the development of antimicrobial compounds from this compound.
Caption: Synthetic pathways for deriving Schiff bases and chalcones from this compound.
Caption: Workflow for antimicrobial susceptibility testing of synthesized compounds.
Caption: Potential mechanisms of action for antimicrobial pyridine derivatives.
Application Notes: Synthesis and Evaluation of Novel Kinase Inhibitors Featuring a 2-Amino-3-acetylpyridine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and evaluation of novel kinase inhibitors built around a versatile 2-amino-3-acetylpyridine scaffold. This core structure is a valuable starting point for developing targeted therapies against a range of kinases implicated in diseases such as cancer and inflammatory disorders. The following protocols and data are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction to this compound in Kinase Inhibition
The 2-aminopyridine motif is a well-established pharmacophore in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it a privileged scaffold. The this compound core offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. By strategically modifying this core, novel compounds with unique inhibitory profiles can be developed.
Design Strategy for a Novel JAK2 Inhibitor
This document outlines the synthesis and evaluation of a hypothetical novel inhibitor, "Compound X," designed to target Janus Kinase 2 (JAK2). Dysregulation of the JAK-STAT signaling pathway is a critical factor in the pathogenesis of myeloproliferative neoplasms and inflammatory diseases. The design of Compound X is based on structure-activity relationship (SAR) studies of known 2-aminopyridine-based JAK2 inhibitors, aiming for high potency and selectivity.
Quantitative Data Summary
The inhibitory activities of newly synthesized compounds based on the this compound core are summarized below. Data is presented as the half-maximal inhibitory concentration (IC50) against the target kinase, JAK2, and a related kinase, JAK1, to assess selectivity.
| Compound | Target Kinase | IC50 (nM) | Selectivity (JAK1/JAK2) |
| Compound X | JAK2 | 9 | 276 |
| JAK1 | 2484 | ||
| Reference A | JAK2 | 27 | 85 |
| JAK1 | 2295 | ||
| Reference B | JAK2 | 3 | 76 |
| JAK1 | 228 |
Note: IC50 values are determined using in vitro kinase assays and represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Higher selectivity ratios indicate a more specific inhibitor.
Experimental Protocols
Protocol 1: Synthesis of a Novel this compound-based Kinase Inhibitor (Compound X)
This protocol details a multi-step synthesis to generate a novel kinase inhibitor, Compound X, starting from this compound. The key step involves a Suzuki-Miyaura coupling to introduce an aryl group, a common strategy for elaborating the 2-aminopyridine scaffold.[1]
Step 1: Bromination of this compound
-
To a solution of this compound (1.0 eq) in acetic acid, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 60°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 5-bromo-2-amino-3-acetylpyridine.
Step 2: Suzuki-Miyaura Coupling
-
In a microwave vial, combine 5-bromo-2-amino-3-acetylpyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and potassium carbonate (2.0 eq).[1]
-
Add a mixture of 1,4-dioxane and water (4:1) as the solvent.[1]
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30-60 minutes.[1]
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product.[1]
Step 3: Reductive Amination
-
Dissolve the product from Step 2 (1.0 eq) in methanol.
-
Add the desired amine (1.5 eq) and a catalytic amount of acetic acid.
-
Stir the mixture for 1 hour at room temperature.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise and continue stirring overnight.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound (Compound X) by preparative HPLC.
Characterization:
Confirm the structure and purity of Compound X using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method to determine the IC50 value of a test compound against a target kinase.[1]
Materials:
-
Kinase of interest (e.g., JAK2)
-
Substrate peptide
-
ATP
-
Test compound (Compound X)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, a solution containing the kinase and its substrate, and serial dilutions of the test compound in DMSO.[1]
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO as a vehicle control.[1]
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.[1]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[1]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP.[1]
-
Generate Luminescent Signal: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence using a plate reader.[1]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
Protocol 3: Cellular Proliferation Assay (GI50 Determination)
This protocol is used to assess the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., HEL cells, which have a JAK2 mutation)
-
Cell culture medium and supplements
-
Test compound (Compound X)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Measurement: Add a cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration. Determine the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.
Visualizations
Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by Compound X.
Experimental Workflow
Caption: Synthetic workflow for the novel kinase inhibitor, Compound X.
Logical Relationship
Caption: The drug discovery and development process for kinase inhibitors.
References
Application Notes and Protocols for 2-Amino-3-acetylpyridine Derivatives in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-amino-3-acetylpyridine derivatives as potent pesticides in agriculture. This document details their synthesis, biological activities (insecticidal, fungicidal, and herbicidal), and modes of action, supported by experimental protocols and quantitative data.
Introduction
This compound is a versatile chemical scaffold that serves as a crucial building block for the synthesis of a wide array of agrochemicals.[1] Derivatives of this compound have demonstrated significant potential in crop protection due to their broad-spectrum activity against various pests, including insects, fungi, and weeds. The pyridine ring is a key feature in many successful commercial pesticides, and its substitution allows for the fine-tuning of biological activity and selectivity.[2][3][4][5]
Synthesis of this compound Derivatives
The synthesis of pesticidal derivatives of this compound can be achieved through various chemical transformations. A general synthetic approach involves the modification of the amino and acetyl groups to introduce diverse functionalities, leading to compounds with enhanced biological efficacy.
General Synthetic Protocol:
A common strategy for synthesizing derivatives is the reaction of this compound with different reagents to modify its core structure. For instance, the amino group can be acylated, alkylated, or used to form heterocyclic rings, while the acetyl group can undergo condensation or substitution reactions.
One exemplary pathway involves a multi-component reaction. For the synthesis of certain 2-aminopyridine derivatives, a one-pot reaction can be employed using enaminones as key precursors under solvent-free conditions.[6][7] Another approach involves the reaction of a 2,4-pentadiene nitrile compound with an amine compound in a suitable solvent.[8]
Experimental Protocol: Synthesis of N-(3-acetylpyridin-2-yl)acetamide (A general example of an acylated derivative)
-
Starting Material Preparation: Ensure this compound is pure and dry. All glassware should be oven-dried.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).
-
Addition of Reagent: To the stirred solution, add acetic anhydride (1.2 mmol) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-(3-acetylpyridin-2-yl)acetamide.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Insecticidal Applications
Derivatives of this compound have shown significant promise as insecticides, particularly against sucking insects like aphids.[2][4][9] Their mode of action often targets the insect's nervous system, leading to rapid and effective pest control.
Quantitative Insecticidal Activity Data
The following table summarizes the insecticidal activity (LC50 values) of various pyridine derivatives against the cowpea aphid (Aphis craccivora), a common agricultural pest.
| Compound ID | LC50 (ppm) - 24h (Nymphs) | LC50 (ppm) - 48h (Nymphs) | LC50 (ppm) - 48h (Adults) | Reference Compound (Acetamiprid) LC50 (ppm) |
| Derivative 1 | 2.341 | 0.151 | 1.172 | 0.045 (24h, Nymphs), 0.006 (48h, Nymphs), 0.023 (48h, Adults)[1][2] |
| Derivative 2 | 0.175 | 0.017 | 0.103 | 0.045 (24h, Nymphs), 0.006 (48h, Nymphs), 0.023 (48h, Adults)[1][2] |
| Derivative 3 | 0.472 | - | 0.472 | 0.045 (24h, Nymphs), 0.006 (48h, Nymphs), 0.023 (48h, Adults)[1][2] |
| Derivative 9 | - | 0.021 | - | 0.045 (24h, Nymphs), 0.006 (48h, Nymphs), 0.023 (48h, Adults)[1][2] |
| Compound 1c | - | - | 1.121 | 0.267 (24h, Adults)[9] |
| Compound 1d | - | - | 0.593 | 0.267 (24h, Adults)[9] |
| Compound 1f | - | - | 0.498 | 0.267 (24h, Adults)[9] |
Note: '-' indicates data not available in the provided sources.
Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method)[2][9]
-
Test Insect Rearing: Maintain a healthy, pesticide-susceptible culture of the target insect (e.g., cowpea aphids) on a suitable host plant under controlled laboratory conditions.
-
Preparation of Test Solutions: Dissolve the synthesized pyridine derivatives in a suitable solvent (e.g., acetone or DMSO) and then dilute with distilled water containing a surfactant (e.g., 0.1% Triton X-100 or Tween-80) to prepare a series of concentrations.
-
Bioassay Procedure:
-
Select healthy, uniform-sized adult and nymph insects for the assay.
-
Dip host plant leaves (or the insects directly) into the test solutions for a specified time (e.g., 10 seconds), ensuring complete coverage.
-
Allow the treated leaves/insects to air dry at room temperature.
-
Place the treated leaves with the insects into petri dishes or ventilated containers.
-
A control group is treated with the solvent and surfactant solution only.
-
-
Incubation and Data Collection:
-
Maintain the treated insects under controlled conditions (e.g., 25°C, 65% relative humidity, 16:8h light:dark photoperiod).
-
Assess insect mortality at specified time intervals (e.g., 24 and 48 hours) after treatment.
-
Consider insects that are immobile or unable to move when prodded as dead.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Calculate the LC50 (median lethal concentration) values using probit analysis or other appropriate statistical methods.
-
Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonists
Many insecticidal pyridine derivatives, particularly those structurally related to neonicotinoids, act as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[1] These compounds bind to the nAChRs in the insect's central nervous system, leading to continuous nerve stimulation, paralysis, and eventual death. The selectivity of these compounds for insect nAChRs over mammalian receptors contributes to their favorable safety profile for non-target organisms.
Insecticidal mode of action via nAChR agonism.
Fungicidal Applications
Certain derivatives of 2-aminopyridine have demonstrated notable efficacy against a range of phytopathogenic fungi, making them valuable candidates for the development of novel fungicides.
Quantitative Fungicidal Activity Data
The following table presents the in vitro fungicidal activity (EC50 values) of a pyridine amide-hydrazide derivative (Compound A5) against various plant pathogenic fungi.
| Fungal Species | EC50 (µg/mL) |
| Fusarium graminearum | 2.53[10][11] |
| Magnaporthe oryzae | 2.84[10][11] |
| Rhizoctonia solani | 1.64[10][11] |
| Colletotrichum gloeosporioides | 7.59[10][11] |
| Botrytis cinerea | 4.67[10][11] |
| Sclerotinia sclerotiorum | 5.50[10][11] |
| Alternaria sp. | 2.84[10][11] |
Experimental Protocol: Antifungal Bioassay (Poisoned Food Technique)[12]
-
Fungal Cultures: Maintain pure cultures of the target phytopathogenic fungi on a suitable medium, such as Potato Dextrose Agar (PDA).
-
Preparation of Test Medium:
-
Dissolve the synthesized pyridine derivatives in a minimal amount of a suitable solvent (e.g., DMSO).
-
Add the stock solution to molten PDA medium to achieve the desired final concentrations.
-
Pour the amended PDA into sterile petri dishes.
-
A control set of plates should contain the solvent at the same concentration but without the test compound.
-
-
Inoculation:
-
From the periphery of an actively growing fungal culture, cut mycelial discs of a standard diameter (e.g., 5 mm) using a sterile cork borer.
-
Place one mycelial disc at the center of each PDA plate (both treated and control).
-
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) in the dark.
-
Data Collection:
-
After a defined incubation period (e.g., when the fungal growth in the control plate reaches the edge), measure the diameter of the fungal colony in two perpendicular directions.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 (median effective concentration) value by plotting the inhibition percentage against the log of the concentration and performing a regression analysis.
-
Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
Some pyridine carboxamide fungicides are known to act as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (respiratory complex II). By inhibiting SDH, these compounds disrupt cellular respiration and energy production in the fungal cells, leading to their death.
Fungicidal mode of action via SDH inhibition.
Herbicidal Applications
Pyridine-based compounds are also prominent in weed management. Derivatives of 2-aminopyridine can be designed to act as potent herbicides with selectivity towards certain plant species.
Quantitative Herbicidal Activity Data
The following table shows the herbicidal activity of pyrido[2,3-d]pyrimidine derivatives (structurally related to the core topic) against different plant species. The activity is rated on a scale of 0 (no effect) to 5 (complete inhibition of germination).
| Compound ID | Bentgrass (Monocot) Activity (1 mM) | Lettuce (Dicot) Activity (1 mM) |
| Compound 2a | 4 | 1 |
| Compound 2e | 5 | 2 |
| Compound 2o | 5 | 2 |
Source:[12]
Experimental Protocol: Herbicidal Bioassay (Whole-Plant Assay)[13][14]
-
Plant Material: Grow test plants (both crop and weed species) from seeds in pots containing a standard potting mix in a greenhouse under controlled conditions.
-
Preparation of Test Solutions: Formulate the synthesized compounds as an emulsifiable concentrate or a wettable powder. Prepare a series of application rates by diluting the formulation with water.
-
Herbicide Application:
-
At a specific growth stage of the plants (e.g., 2-3 leaf stage), apply the herbicide solutions using a laboratory sprayer calibrated to deliver a specific volume per unit area.
-
Include an untreated control group (sprayed with the formulation blank) and a positive control group (a commercial herbicide).
-
-
Post-Treatment Care and Evaluation:
-
Return the treated plants to the greenhouse and observe them for herbicidal effects over a period of time (e.g., 14-21 days).
-
Assess phytotoxicity by visual rating of injury (e.g., chlorosis, necrosis, stunting) on a percentage scale (0% = no injury, 100% = plant death).
-
For quantitative assessment, measure parameters such as plant height and fresh/dry weight.
-
-
Data Analysis:
-
Calculate the GR50 (the dose required to cause a 50% reduction in growth) or LD50 (lethal dose for 50% of the plants) values.
-
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
A potential mode of action for some herbicidal pyridine derivatives is the inhibition of protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes the formation of reactive oxygen species. These reactive molecules disrupt cell membranes, leading to rapid cell death and the characteristic symptoms of PPO-inhibiting herbicides.
Herbicidal mode of action via PPO inhibition.
Conclusion
This compound derivatives represent a promising class of compounds in agricultural chemistry. Their versatility in chemical modification allows for the development of potent insecticides, fungicides, and herbicides with diverse modes of action. The protocols and data presented herein provide a solid foundation for researchers and scientists to further explore and optimize these derivatives for effective and sustainable crop protection. Further research into structure-activity relationships (SAR) will be crucial in designing next-generation pesticides with improved efficacy and environmental profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Alkylation of 2-Amino-3-acetylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of 2-amino-3-acetylpyridine, a versatile building block in pharmaceutical and agrochemical research. The protocols outlined below describe both a classical approach using alkyl halides and a modern, sustainable method based on the "borrowing hydrogen" catalytic strategy.
Introduction
N-alkylated aminopyridines are crucial structural motifs in a wide array of biologically active molecules. The introduction of an alkyl group to the amino function of this compound can significantly modulate its physicochemical properties, such as lipophilicity, basicity, and receptor-binding interactions, making this a key transformation in drug discovery and development. While the N-alkylation of aminopyridines can sometimes be challenging due to potential side reactions or the need for harsh conditions, the following protocols offer reliable methods to achieve the desired N-monoalkylation.
Classical N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-monoalkylation of this compound using an alkyl halide in the presence of a base. This method is widely applicable for various primary and secondary alkyl halides.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere apparatus (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 0.1-0.5 M).
-
Addition of Base: Add the base (1.5-2.0 eq). If using a strong base like NaH, exercise caution. Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the corresponding anion.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-alkylated product.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of aminopyridine derivatives with various alkyl halides, adapted from the literature to reflect expected outcomes for this compound.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane | K₂CO₃ | DMF | 25 | 12 | 85 |
| 2 | Benzyl bromide | Cs₂CO₃ | MeCN | 70 | 8 | 92 |
| 3 | Ethyl iodide | NaH | THF | 60 | 16 | 78 |
| 4 | Propyl bromide | K₂CO₃ | DMF | 80 | 24 | 75 |
Experimental Workflow Diagram
Caption: Workflow for the classical N-alkylation of this compound.
Modern N-Alkylation via Borrowing Hydrogen Catalysis
This protocol presents a sustainable and atom-economical approach for the N-alkylation of this compound using an alcohol as the alkylating agent. This method, based on the "borrowing hydrogen" (or "hydrogen autotransfer") strategy, typically employs a ruthenium or iridium catalyst and generates water as the only byproduct.[1]
Experimental Protocol
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, ethanol)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., potassium tert-butoxide (KOtBu))
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere apparatus (e.g., argon line)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Pre-formation: To an oven-dried Schlenk flask under an inert atmosphere (argon), add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.02 eq), ligand (e.g., Xantphos, 0.04 eq), and base (e.g., KOtBu, 1.0 eq).
-
Reaction Setup: Add anhydrous toluene (0.2-1.0 M) and stir the mixture at room temperature for 15 minutes.
-
Addition of Reactants: Add this compound (1.0 eq) to the flask, followed by the alcohol (1.2-2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (e.g., 110 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of DCM:Methanol with 1% triethylamine) to obtain the pure N-alkylated product.[1]
Data Presentation
The following table presents hypothetical quantitative data for the borrowing hydrogen N-alkylation of this compound.
| Entry | Alcohol | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | [Ru(p-cymene)Cl₂]₂/Xantphos | KOtBu | Toluene | 110 | 24 | 88 |
| 2 | Ethanol | [Ru(p-cymene)Cl₂]₂/Xantphos | KOtBu | Toluene | 110 | 36 | 70 |
| 3 | 1-Propanol | [Ru(p-cymene)Cl₂]₂/Xantphos | KOtBu | Toluene | 110 | 36 | 72 |
| 4 | Cyclohexylmethanol | [Ru(p-cymene)Cl₂]₂/Xantphos | KOtBu | Toluene | 110 | 48 | 65 |
Proposed Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for Borrowing Hydrogen N-alkylation.[1]
References
Application Notes and Protocols for Suzuki and Heck Coupling Reactions Involving 2-Amino-3-acetylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions involving 2-amino-3-acetylpyridine and its derivatives. These palladium-catalyzed C-C bond-forming reactions are pivotal in medicinal chemistry and drug discovery for the synthesis of complex molecular architectures.
Introduction
This compound is a valuable heterocyclic building block in organic synthesis due to its multiple functional groups that can be selectively modified. The pyridine nitrogen, the amino group, and the acetyl moiety influence the reactivity of the scaffold, making it an interesting substrate for cross-coupling reactions. The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl substituents, while the Mizoroki-Heck reaction allows for the installation of vinyl groups. These transformations are instrumental in generating libraries of novel compounds for biological screening.
While direct literature on the Suzuki and Heck reactions of this compound itself is limited, this document provides detailed protocols based on highly analogous substrates, such as halogenated 2-aminopyridine derivatives. The provided data and methodologies serve as a robust starting point for researchers to develop specific applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. For the application with this compound, a halogenated precursor, such as 2-amino-3-acetyl-5-bromopyridine, is typically used.
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aminopyridine derivative to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or its ester is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Quantitative Data
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected yields for the coupling of 2-amino-3-acetyl-5-bromopyridine under similar conditions.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 85[1] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 82[1] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 88[1] |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 78[1] |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 80[1] |
Experimental Protocol
This protocol is adapted from the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[1]
Materials:
-
2-Amino-3-acetyl-5-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add 2-amino-3-acetyl-5-bromopyridine, the arylboronic acid, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyridine substrate).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 15 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mizoroki-Heck Coupling
The Mizoroki-Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[2] This reaction is instrumental for introducing vinyl and substituted vinyl groups onto the 2-aminopyridine scaffold.
General Reaction Mechanism
The Heck reaction catalytic cycle typically proceeds as follows:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl or vinyl halide.
-
Migratory Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkylpalladium intermediate to form the alkene product and a hydridopalladium complex.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium complex.
Quantitative Data
The following table presents representative yields for the Heck reaction of various bromopyridines with different alkenes. This data can serve as a reference for the expected outcomes when applying the Heck reaction to 2-amino-3-acetyl-5-bromopyridine.
| Entry | Bromopyridine | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromopyridine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~95[3] |
| 2 | 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | Toluene | 130 | 1 | 78 |
| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | >95[4] |
| 4 | 2-Acetyl-5-bromobenzofuran | Styrene | Pd-complex | Et₃N | DMF | 130 | 0.75 | 92[3] |
Experimental Protocol
This protocol is based on the Heck coupling of 2-amino-5-bromopyridine with styrene.[3]
Materials:
-
2-Amino-3-acetyl-5-bromopyridine (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (6 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube and standard laboratory glassware
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 2-amino-3-acetyl-5-bromopyridine, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF and triethylamine to the mixture.
-
Add styrene to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The Suzuki-Miyaura and Mizoroki-Heck reactions are powerful and versatile methods for the functionalization of the this compound scaffold. The protocols and data provided, based on closely related aminopyridine derivatives, offer a solid foundation for researchers to synthesize novel and diverse libraries of compounds. These derivatives are of significant interest in drug discovery and development, particularly for the synthesis of kinase inhibitors and other biologically active molecules. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity for specific substrate combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side products in 2-Amino-3-acetylpyridine synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-acetylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Common synthetic strategies for this compound include:
-
A multi-step synthesis starting from 2-fluoropyridine, which involves ortho-lithiation, oxidation, and subsequent amination.
-
Acylation of a protected 2-aminopyridine derivative via a Friedel-Crafts reaction, followed by deprotection.
-
Reaction of a Grignard reagent with a suitable derivative of 2-aminopyridine, such as 2-amino-3-cyanopyridine.
Q2: What are the primary side products encountered in the synthesis of this compound?
A2: The side products largely depend on the chosen synthetic route. Common impurities can include:
-
Over-lithiated or incorrectly lithiated pyridine species: During ortho-lithiation of 2-fluoropyridine, lithiation at other positions can occur.
-
Over-oxidation or degradation products: The use of strong oxidizing agents like Chromium trioxide (CrO₃) can lead to the formation of carboxylic acids or other degradation products if not carefully controlled.
-
Di-substituted products: In amination reactions, di-alkylation or di-arylation of the amino group can occur.
-
Unreacted starting materials and intermediates: Incomplete reactions will lead to the presence of starting materials and intermediates in the final product.
Q3: How can I purify the crude this compound?
A3: Purification of the final product can be achieved through several methods:
-
Column Chromatography: This is a common and effective method for separating the desired product from side products and impurities.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure crystalline product.
-
Acid-Base Extraction: This can be used to remove acidic or basic impurities from the product.
Troubleshooting Guides
Issue 1: Low Yield in the Lithiation of 2-Fluoropyridine
-
Symptom: Low conversion of 2-fluoropyridine to the desired 3-lithiated intermediate.
-
Possible Cause:
-
Inadequate Temperature Control: Lithiation reactions with LDA are highly temperature-sensitive.
-
Improper Reagent Purity: Moisture or impurities in the solvent (THF) or the LDA solution can quench the organolithium species.
-
Autocatalysis and Complex Reaction Kinetics: The lithiation of 2-fluoropyridines with LDA can be autocatalytic and exhibit complex kinetics, making it sensitive to initial reaction conditions.[1]
-
-
Troubleshooting & Optimization:
-
Strict Temperature Control: Maintain the reaction temperature at -78°C throughout the addition of LDA and the subsequent reaction time.
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use freshly distilled, anhydrous THF. Use a high-quality, titrated LDA solution.
-
Controlled Addition: Add the LDA solution slowly and dropwise to the solution of 2-fluoropyridine to maintain control over the reaction exotherm.
-
Issue 2: Formation of Impurities During Oxidation Step
-
Symptom: Presence of multiple spots on TLC after the oxidation step, indicating the formation of byproducts.
-
Possible Cause:
-
Over-oxidation: The acetyl group can be further oxidized to a carboxylic acid or other species.
-
Degradation of the Pyridine Ring: Strong oxidizing agents can lead to the degradation of the pyridine ring, especially at elevated temperatures.
-
-
Troubleshooting & Optimization:
-
Choice of Oxidizing Agent: The Chromium trioxide-pyridine complex (Collins reagent) is a milder alternative to aqueous chromic acid and can help prevent over-oxidation.[2][3]
-
Temperature and Reaction Time: Perform the oxidation at low temperatures (e.g., 0°C to room temperature) and monitor the reaction closely by TLC to quench it as soon as the starting material is consumed.
-
Stoichiometry: Use a carefully controlled amount of the oxidizing agent to avoid excess that could lead to side reactions.
-
Issue 3: Incomplete Amination or Formation of Side Products
-
Symptom: The final product contains unreacted 2-fluoro-3-acetylpyridine or shows evidence of di-substituted amine byproducts.
-
Possible Cause:
-
Insufficient Reaction Temperature or Time: The amination of halopyridines can be sluggish and may require elevated temperatures.
-
Reactivity of the Amine: The nucleophilicity of the amine and steric hindrance can affect the reaction rate.
-
-
Troubleshooting & Optimization:
-
Reaction Conditions: The reaction with ammonia is typically carried out under pressure and at elevated temperatures. Ensure the reaction vessel is properly sealed and heated for a sufficient duration.
-
Catalyst: While often uncatalyzed, some amination reactions of halopyridines can be facilitated by a copper or palladium catalyst.
-
Protecting Groups: For more complex amines, protecting the amine to prevent side reactions may be necessary.
-
Experimental Protocols
Synthesis of this compound from 2-Fluoropyridine (Illustrative Protocol)
This protocol is based on a multi-step synthesis suggested in the literature. Yields and specific reaction times are illustrative and should be optimized.
Step 1: Ortho-lithiation of 2-Fluoropyridine
-
Dissolve 2-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise to the cooled solution, maintaining the temperature below -70°C.
-
Stir the reaction mixture at -78°C for 2-4 hours. The progress of the lithiation can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.
Step 2: Oxidation to 2-Fluoro-3-acetylpyridine
-
To the solution of the lithiated intermediate from Step 1, add a solution of acetaldehyde (1.2 eq) in anhydrous THF dropwise at -78°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0°C and add a solution of Chromium trioxide (CrO₃) (2.0 eq) in a mixture of acetone and sulfuric acid (Jones reagent) dropwise.
-
Stir the mixture at 0°C for 3 hours.
-
Quench the reaction by adding isopropanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Amination to this compound
-
Place the purified 2-fluoro-3-acetylpyridine from Step 2 in a sealed pressure vessel.
-
Add a solution of aqueous ammonia (excess).
-
Heat the vessel to a temperature of 100-120°C for 12-24 hours.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Quantitative Data Summary
The following table provides an illustrative summary of expected yields and purities for the synthesis of this compound from 2-Fluoropyridine. These values are estimates and will vary based on reaction scale and optimization.
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Typical Purity (%) |
| 1 & 2 | 2-Fluoro-3-acetylpyridine | 2-Fluoropyridine | LDA, Acetaldehyde, CrO₃ | 60-70 | >95 (after chromatography) |
| 3 | This compound | 2-Fluoro-3-acetylpyridine | Aqueous Ammonia | 80-90 | >98 (after purification) |
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound from 2-Fluoropyridine.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Synthesis of Aminopyridines via Multicomponent Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in the multicomponent synthesis of aminopyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the multicomponent synthesis of aminopyridines, offering potential causes and actionable solutions.
Q1: My multicomponent reaction (MCR) for aminopyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in aminopyridine MCRs can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Consider the following optimization strategies:
-
Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may lead to side product formation, while low temperatures can result in sluggish or incomplete reactions. It is advisable to perform temperature screening to find the optimal balance. For instance, in the synthesis of 2-amino-3-cyanopyridines, increasing the temperature from room temperature to 80°C significantly improved yields.[2]
-
Solvent: The choice of solvent can dramatically influence reaction outcomes. A solvent screening should be conducted to identify the most suitable medium for your specific MCR. Solvent-free conditions or the use of green solvents like water or polyethylene glycol (PEG) have also proven effective in certain cases.[3][4]
-
Microwave Irradiation: Employing microwave-assisted synthesis can often lead to shorter reaction times, cleaner reactions, and improved yields.[5][6][7]
-
-
Inefficient Catalysis: The absence or poor performance of a catalyst can be a major bottleneck.
-
Catalyst Selection: A wide range of catalysts, including Lewis acids (e.g., Yb(OTf)₃, In(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and heterogeneous catalysts (e.g., copper nanoparticles on charcoal), have been successfully used in these reactions.[8][9] The optimal catalyst is highly dependent on the specific MCR and substrates.
-
Catalyst Loading: The amount of catalyst used is crucial. A typical starting point is 1-10 mol%.[4][10] However, this should be optimized for each reaction, as excess catalyst can sometimes lead to side reactions.
-
-
Poor Selectivity and Side Reactions: MCRs can sometimes lead to the formation of multiple products, reducing the yield of the desired aminopyridine.
-
Order of Reagent Addition: In some cases, adding reagents in a specific sequence can minimize the formation of side products by favoring the desired reaction pathway.[1]
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants is essential to prevent side reactions and ensure the complete consumption of starting materials.[1]
-
Below is a troubleshooting workflow to diagnose and address low-yield issues:
Q2: I am observing significant impurities in my aminopyridine product. What are the best strategies for improving purity?
A2: Improving the purity of aminopyridine products from MCRs involves both optimizing the reaction to minimize side product formation and employing effective purification techniques.
-
Reaction Optimization for Purity:
-
Minimizing Side Reactions: As discussed in the low-yield troubleshooting, optimizing temperature, solvent, catalyst, and reactant stoichiometry can significantly reduce the formation of impurities.[1]
-
Microwave-Assisted Synthesis: This technique can often lead to cleaner reaction profiles and easier purification.[5][6]
-
-
Purification Techniques:
-
Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities. A range of solvent systems (e.g., hexane/ethyl acetate) can be employed.[3]
-
Cation-Exchange Chromatography: This method can be particularly useful for removing excess 2-aminopyridine starting material from the reaction mixture.[11]
-
Q3: How does the choice of multicomponent reaction (e.g., Hantzsch, Ugi, Passerini, Groebke-Blackburn-Bienaymé) affect the synthesis of my target aminopyridine?
A3: Each MCR has its own scope and limitations, making the choice dependent on the desired substitution pattern of the aminopyridine.
-
Hantzsch Pyridine Synthesis: This reaction is ideal for preparing 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines.[12][13] It typically involves an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[12]
-
Ugi Reaction: This is a four-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, leading to the formation of α-acylamino amides.[14][15] While not a direct synthesis of the pyridine ring itself, Ugi adducts can be precursors to complex aminopyridine derivatives.
-
Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to produce α-acyloxy amides.[16][17] Similar to the Ugi reaction, its products can be further elaborated to incorporate a pyridine moiety.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This three-component reaction between an amidine (like 2-aminopyridine), an aldehyde, and an isocyanide is a powerful tool for synthesizing fused imidazo[1,2-a]pyridines.[18][19][20]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of MCRs for aminopyridine synthesis.
Table 1: Optimization of Catalyst Loading for the Synthesis of 2-Amino-3-cyanopyridine [21]
| Entry | Catalyst Amount (g) | Time (min) | Yield (%) |
| 1 | 0 | - | No reaction |
| 2 | 0.01 | 30 | 65 |
| 3 | 0.02 | 30 | 78 |
| 4 | 0.03 | 30 | 85 |
| 5 | 0.04 | 30 | 90 |
| 6 | 0.05 | 30 | 94 |
| 7 | 0.06 | 30 | 94 |
| 8 | 0.07 | 30 | 93 |
Reaction Conditions: Benzaldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1.5 mmol), ammonium acetate (2 mmol), Na₂CaP₂O₇ catalyst, water/ethanol (1:1), reflux.
Table 2: Solvent Screening for the Synthesis of N-substituted 2-Aminopyridines [4]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Toluene | 10 | 45 |
| 2 | CH₃CN | 10 | 50 |
| 3 | THF | 10 | 40 |
| 4 | Dioxane | 10 | 40 |
| 5 | EtOH | 10 | 60 |
| 6 | MeOH | 10 | 55 |
| 7 | H₂O | 10 | 70 |
| 8 | PEG-400 | 10 | 85 |
Reaction Conditions: Benzaldehyde (1.25 mmol), malononitrile (1.25 mmol), aniline (1.25 mmol), acetophenone (1.25 mmol), FeF₃ (10 mol%), 80°C.
Experimental Protocols
This section provides detailed methodologies for key multicomponent reactions used in the synthesis of aminopyridines.
Protocol 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives via a Four-Component Reaction [22][23]
This protocol describes a general procedure for the synthesis of 2-amino-3-cyanopyridine derivatives using a heterogeneous copper nanoparticle catalyst.
-
Reagents and Equipment:
-
Substituted aldehyde (1.0 mmol)
-
Ketone (1.0 mmol)
-
Malononitrile (1.5 mmol)
-
Ammonium acetate (2.0 mmol)
-
Copper nanoparticles on charcoal (Cu/C) catalyst (2.0 mol%)
-
Acetonitrile (2.0 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer and heating plate
-
TLC plates
-
Celite
-
-
Procedure:
-
To a 25 mL flask, add the substituted aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), ammonium acetate (2.0 mmol), and Cu/C nanocatalyst (2.0 mol%).
-
Add acetonitrile (2.0 mL) to the flask.
-
Stir the reaction mixture at 80 °C under an ambient atmosphere.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (10:1).
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with hot ethanol (3 x 10 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the desired 2-amino-3-cyanopyridine derivative.
-
Protocol 2: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction for Imidazo[1,2-a]pyridines [24]
This protocol details a microwave-assisted synthesis of imidazo[1,2-a]pyridines.
-
Reagents and Equipment:
-
Aminopyridine (0.5 mmol)
-
Aldehyde (0.6 mmol, 1.2 equiv)
-
Isocyanide (0.6 mmol, 1.2 equiv)
-
Yb(OTf)₃ (0.04 mmol, 0.08 equiv)
-
DCM/MeOH (3:1, 4 mL)
-
Microwave reactor
-
TLC plates
-
-
Procedure:
-
In a microwave reaction vessel, combine the aminopyridine (0.5 mmol), aldehyde (0.6 mmol), isocyanide (0.6 mmol), and Yb(OTf)₃ (0.04 mmol) in a 3:1 mixture of DCM/MeOH (4 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 1 hour.
-
After cooling, monitor the reaction completion by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the multicomponent synthesis of aminopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives [mdpi.com]
- 4. aurigeneservices.com [aurigeneservices.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 14. Ugi reaction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Passerini reaction - Wikipedia [en.wikipedia.org]
- 17. Passerini Reaction [organic-chemistry.org]
- 18. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Overcoming Poor Solubility of 2-Amino-3-acetylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-Amino-3-acetylpyridine in organic solvents during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a versatile building block in pharmaceutical and organic synthesis.[1] Structurally, it possesses both a basic amino group and a polar acetyl group attached to a pyridine ring. This combination of functional groups suggests that it will be more soluble in polar organic solvents and have limited solubility in non-polar solvents. While specific quantitative data is not widely available, its analogues like 3-acetylpyridine are known to be soluble in polar solvents such as water and alcohols, with limited solubility in non-polar solvents.[2]
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the initial troubleshooting steps?
A2: When encountering poor solubility, a systematic approach is recommended. Start by assessing the polarity of your solvent. "Like dissolves like" is a fundamental principle; a polar compound like this compound will dissolve best in polar solvents.[2] If you are using a non-polar or weakly polar solvent, consider switching to a more polar alternative. Gentle heating and agitation (stirring or sonication) can also significantly improve the rate of dissolution.
Q3: Which organic solvents are recommended for initial solubility screening?
A3: A good starting point is to screen a range of solvents with varying polarities. Based on the structure of this compound, the following solvents are recommended for initial testing.
Troubleshooting Guides
Issue 1: The compound will not dissolve in a non-polar aprotic solvent (e.g., Hexane, Toluene).
-
Root Cause: this compound is a polar molecule due to the presence of the amino and acetyl groups, as well as the nitrogen in the pyridine ring. Non-polar solvents lack the ability to form significant favorable interactions (like hydrogen bonds or strong dipole-dipole interactions) to overcome the crystal lattice energy of the solid compound.
-
Solution Strategy 1: Solvent Selection. Choose a more polar solvent. Refer to the solubility table below for suggestions. Polar aprotic solvents like DMSO or DMF, or polar protic solvents like ethanol or methanol are likely to be more effective.
-
Solution Strategy 2: Co-solvency. If the reaction requires a non-polar solvent, consider using a co-solvent system. Add a small amount of a highly polar solvent (e.g., 1-10% DMSO or DMF) to your non-polar solvent to increase the overall polarity of the solvent mixture.
Issue 2: The compound has low solubility in a polar aprotic solvent (e.g., Acetonitrile, Ethyl Acetate).
-
Root Cause: While these solvents are polar, their ability to solvate the highly polar functional groups and disrupt the intermolecular forces in solid this compound may be limited.
-
Solution Strategy 1: Increase Temperature. Gently warming the mixture can provide the necessary energy to break the intermolecular bonds in the solid state and increase solubility.
-
Solution Strategy 2: Use a Stronger Polar Aprotic Solvent. Solvents like DMSO and DMF are highly polar and are excellent at dissolving a wide range of organic compounds.
-
Solution Strategy 3: pH Adjustment (Salt Formation). The basic amino group on the pyridine ring can be protonated to form a salt. Adding a small amount of an organic acid (e.g., acetic acid, p-toluenesulfonic acid) can convert the amine into a more soluble salt form. This is particularly effective in polar protic solvents.
Issue 3: The compound precipitates out of solution when the reaction mixture is cooled.
-
Root Cause: The solubility of most compounds decreases as the temperature is lowered. If the compound was dissolved at an elevated temperature, it may have formed a supersaturated solution that is not stable at room temperature or below.
-
Solution Strategy 1: Maintain Elevated Temperature. If the reaction conditions permit, maintain the temperature at which the compound is soluble throughout the experiment.
-
Solution Strategy 2: Use a Co-solvent. The addition of a co-solvent in which the compound has higher solubility can help to keep it in solution even at lower temperatures.
-
Solution Strategy 3: Lower the Initial Concentration. If possible, using a lower concentration of this compound may prevent it from reaching its saturation point upon cooling.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Can form hydrogen bonds with the amino and acetyl groups. |
| Water | Moderately Soluble (increases with heat) | The polar nature of water allows for some solubility, which is enhanced by heating. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | High polarity effectively solvates the polar functional groups. |
| Acetonitrile | Moderate | Moderately polar, should show reasonable solubility. | |
| Acetone, Ethyl Acetate | Moderate to Low | Less polar than other aprotic solvents, solubility may be limited. For the related 2-aminopyridine, solubility has been measured in acetone and ethyl acetate.[3] | |
| Non-Polar | Toluene, Hexane | Very Low / Insoluble | Lack of favorable intermolecular interactions to dissolve the polar solute. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | Can act as hydrogen bond acceptors, but overall polarity is moderate. For the related 2-aminopyridine, solubility has been measured in chloroform.[3] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., Methanol, DMSO, Acetonitrile, Dichloromethane, Toluene)
-
Small vials (e.g., 1.5 mL or 4 mL) with caps
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 2-5 mg of this compound to a clean, dry vial.
-
Add 0.5 mL of the selected organic solvent to the vial.
-
Cap the vial and vortex vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.
-
If the solid has not fully dissolved, add another 0.5 mL of the solvent and vortex again.
-
If the solid remains, it can be classified as sparingly soluble or insoluble in that solvent at room temperature.
-
For solvents where the compound is sparingly soluble, gently warm the vial (e.g., in a 40-50 °C water bath) and observe any changes in solubility.
Protocol 2: Enhancing Solubility through Co-solvency
Objective: To improve the solubility of this compound in a primary solvent with poor solubilizing power by adding a co-solvent.
Materials:
-
This compound
-
Primary organic solvent (e.g., Toluene)
-
Co-solvent (e.g., DMSO or DMF)
-
Vials with caps
-
Vortex mixer
-
Micropipettes
Procedure:
-
Prepare a series of co-solvent mixtures in separate vials (e.g., 1%, 5%, and 10% DMSO in Toluene).
-
Add a known amount of this compound to each vial.
-
Add a fixed volume of each co-solvent mixture to the respective vials.
-
Cap the vials and vortex for 2-5 minutes.
-
Observe the solubility in each mixture to determine the optimal co-solvent concentration.
Protocol 3: Enhancing Solubility by Salt Formation
Objective: To increase the solubility of this compound in a polar protic solvent by converting it to its more soluble salt form.
Materials:
-
This compound
-
Polar protic solvent (e.g., Ethanol)
-
Organic acid (e.g., Acetic Acid or p-Toluenesulfonic acid)
-
Vials with caps
-
Stir bar and stir plate
Procedure:
-
Attempt to dissolve a known amount of this compound in the chosen protic solvent by stirring.
-
If solubility is poor, add the organic acid dropwise while continuing to stir.
-
Observe for the dissolution of the solid. The formation of the pyridinium salt should increase its solubility.
-
Continue adding the acid in small portions until the solid is fully dissolved. Note the amount of acid required.
Mandatory Visualizations
Caption: A workflow for troubleshooting the poor solubility of this compound.
Caption: Representative signaling pathways involving aminopyridine derivatives.[4][5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Pyridine Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the regioselective functionalization of the pyridine ring.
Frequently Asked Questions (FAQs)
Q1: Why is the pyridine ring deactivated towards electrophilic substitution, and why does substitution preferentially occur at the C3 position?
A: The pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS) for two main reasons. Firstly, the highly electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic than benzene.[1][2][3] Secondly, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium ion. This positive charge further deactivates the ring.
Substitution occurs at the C3 (meta) position because the intermediate carbocations formed by attack at C2 (ortho) or C4 (para) are highly destabilized.[4] In the resonance forms for C2 and C4 attack, one of the structures places a positive charge directly on the electronegative nitrogen atom, which is extremely unfavorable.[4][5] Attack at C3 avoids placing the positive charge on the nitrogen, resulting in a more stable intermediate and making it the kinetically favored product.[4][5][6][7][8]
Q2: What is the preferred site for nucleophilic substitution on an unsubstituted pyridine ring, and why?
A: Nucleophilic aromatic substitution (SNAr) on pyridine preferentially occurs at the C2 (ortho) and C4 (para) positions.[2][6][9][10][11] The electron-withdrawing nature of the nitrogen atom makes these positions electron-deficient and thus more susceptible to attack by nucleophiles.
The key to understanding this selectivity lies in the stability of the anionic intermediate (Meisenheimer complex) formed during the reaction.[9][10] When a nucleophile attacks at C2 or C4, the negative charge in one of the resonance structures can be delocalized onto the electronegative nitrogen atom.[6][9][10] This provides significant stabilization. In contrast, attack at the C3 position does not allow for the negative charge to be placed on the nitrogen, resulting in a less stable intermediate.[9][10]
Q3: How can I activate the pyridine ring to facilitate functionalization, especially for electrophilic substitution?
A: A powerful and common strategy is to convert pyridine to its corresponding pyridine N-oxide .[1][12] This is typically achieved by oxidation with reagents like hydrogen peroxide in acetic acid or m-CPBA.[12][13][14]
The N-oxide modification achieves two critical goals:
-
Ring Activation: The oxygen atom can donate electron density back into the ring through resonance, making the ring more reactive towards electrophiles than the parent pyridine.[12]
-
Altered Regioselectivity: This electron donation primarily increases the electron density at the C2 and C4 positions, directing electrophiles to attack at C4 (and to a lesser extent, C2).[12][15]
After the desired functionalization is achieved, the N-oxide can be easily deoxygenated (e.g., using PCl₃ or zinc dust) to restore the pyridine ring.[13][15]
Troubleshooting Guides
Q1: My electrophilic substitution (e.g., nitration, halogenation) on pyridine is giving very low yields or failing completely. What can I do?
A: This is a common issue due to the inherent deactivation of the pyridine ring.[1][16]
| Potential Cause | Troubleshooting Steps & Solutions |
| Severe Ring Deactivation | Strategy 1: Use Pyridine N-Oxide. As detailed in FAQ Q3, converting pyridine to its N-oxide activates the ring towards electrophilic attack, particularly at the C4 position.[12][13][15] After substitution, the oxygen can be removed. |
| Harsh Reaction Conditions | Strategy 2: Introduce an Electron-Donating Group (EDG). If your synthetic route allows, installing an EDG (e.g., -NH₂, -OR) onto the ring will increase its reactivity. |
| Protonation of Nitrogen | Strategy 3: Modify Reaction Conditions. While often unavoidable, using less acidic conditions where possible can mitigate the formation of the highly deactivated pyridinium ion. However, this is often challenging for standard EAS reactions. |
| Incorrect Regioselectivity | Strategy 4: Re-evaluate the directing effects. Standard EAS on unsubstituted pyridine favors C3. If you need C2 or C4 substitution, the N-oxide route is generally the most effective approach.[12] |
Q2: I am trying to perform a nucleophilic substitution on a halopyridine, but I'm getting a mixture of isomers or a slow reaction. How can I improve this?
A: The success of nucleophilic aromatic substitution (SNAr) on pyridines is highly dependent on the position of the leaving group and the reaction conditions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Leaving Group Position | Verify Position: SNAr is most efficient for leaving groups at the C2 and C4 positions because the intermediate is stabilized by the nitrogen atom.[9][10][11] A leaving group at C3 will react much more slowly, if at all, via this mechanism. |
| Insufficient Activation | Activate the Ring: Convert the pyridine to an N-alkyl pyridinium salt by reacting it with an alkyl halide. The resulting positive charge dramatically increases the ring's susceptibility to nucleophilic attack at C2 and C4.[11] |
| Strongly Basic Nucleophile | Consider Alternative Mechanisms: For very strong, non-polar nucleophiles (e.g., organolithiums), direct addition to the C=N bond can compete with or precede substitution, especially at low temperatures.[17] |
| Reaction Temperature Too Low | Increase Temperature: SNAr reactions often require heat to overcome the activation energy associated with disrupting the aromatic ring in the intermediate step. |
Q3: My directed ortho-metalation (DoM) is not regioselective or is giving low yields. What are the common pitfalls?
A: Directed ortho-metalation is a powerful tool for C2 functionalization, but it requires careful control of reagents and conditions.[18]
| Potential Cause | Troubleshooting Steps & Solutions |
| Competitive Nucleophilic Addition | Use a Hindered Base: Standard alkyllithium reagents like n-BuLi can add to the C2 position instead of deprotonating it.[17][19] Use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to favor deprotonation.[17][20] |
| Incorrect Directing Group (DMG) | Choose an Effective DMG: A suitable directing metalating group (DMG) that can coordinate to the lithium base is required.[18][20] Common DMGs for pyridine include amides (-CONR₂), carbamates (-OCONEt₂), and ethers (-OR).[19][21] |
| Temperature is Too High | Maintain Low Temperatures: These reactions must be run at low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.[17] |
| Wrong Position of DMG | Understand Regiodirecting Effects: The position of the DMG dictates the site of lithiation. A C3-DMG directs lithiation to C4, while a C4-DMG directs to C3. A C2-DMG will direct to C3.[20] |
Key Methodologies & Data
Table 1: Regioselectivity in Classical Pyridine Reactions
| Reaction Type | Reagent/Conditions | Primary Position(s) | Typical Yields | Reference |
| Electrophilic Substitution | H₂SO₄/HNO₃, 300 °C | C3 (3-Nitropyridine) | Low (~22%) | [5] |
| Electrophilic Substitution | Br₂/Oleum, 130 °C | C3 (3-Bromopyridine) | Moderate | [7] |
| Nucleophilic Substitution | NaNH₂ (Chichibabin) | C2 (2-Aminopyridine) | Good (66-76%) | [22][23] |
| N-Oxide Nitration | H₂SO₄/fuming HNO₃ | C4 (4-Nitropyridine-N-oxide) | High (~90%) | [12] |
Experimental Protocols
Protocol 1: Directed ortho-Metalation of 3-Methoxypyridine
This protocol describes a typical procedure for the regioselective functionalization of a pyridine ring at the C4 position, directed by a C3 substituent.
Objective: To synthesize 4-iodo-3-methoxypyridine via directed ortho-metalation.
Reagents:
-
3-Methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add LDA solution (1.1 equivalents) to the cooled THF. To this solution, add 3-methoxypyridine (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated intermediate should occur during this time.
-
Electrophilic Quench: Dissolve iodine (1.2 equivalents) in a minimum amount of anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C.
-
Reaction Completion: Stir the mixture at -78 °C for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Wash with saturated aqueous Na₂S₂O₃ to remove excess iodine, then with water and brine. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Pathways
Caption: Intrinsic regioselectivity of the pyridine ring.
Caption: Decision workflow for regioselective pyridine functionalization.
Caption: Simplified mechanism of the Chichibabin reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. homework.study.com [homework.study.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 8. aklectures.com [aklectures.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. chemistry-online.com [chemistry-online.com]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 14. chemtube3d.com [chemtube3d.com]
- 15. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. uwindsor.ca [uwindsor.ca]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 23. myttex.net [myttex.net]
Troubleshooting guide for the synthesis of substituted 2-aminopyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted 2-aminopyridines. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a substituted 2-aminopyridine is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in 2-aminopyridine synthesis can stem from several factors, including suboptimal reaction conditions, inappropriate synthetic strategy for your specific substrate, or the presence of inhibiting functional groups. Here are some troubleshooting steps:
-
Reaction Condition Optimization: Temperature, solvent, and reaction time are critical. For instance, in a multicomponent synthesis using enaminones, increasing the temperature from room temperature to 80°C can significantly boost the yield.[1]
-
Choice of Synthetic Route: The classical Chichibabin reaction, while historically significant, is known for its harsh conditions and may not be suitable for complex or sensitive substrates.[2][3] Modern methods like the Buchwald-Hartwig amination or syntheses from pyridine N-oxides often offer milder conditions and broader substrate scope.[4][5][6]
-
Substrate Compatibility: Electron-withdrawing groups on the pyridine ring can inhibit reactions like the Chichibabin reaction.[7] If your substrate contains such groups, consider alternative methods like those starting from pyridine N-oxides, which have shown success with electron-poor pyridines.[5]
-
Reagent Quality: The purity of reagents, such as sodium amide in the Chichibabin reaction, can surprisingly affect the yield. Less pure sodium amide has been observed to give better yields, possibly due to the catalytic effect of impurities.[8]
Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common challenge. The nature of the side products depends on the synthetic route employed.
-
Dimerization in Chichibabin Reaction: A known side reaction is the dimerization of the pyridine substrate. This can be influenced by reaction conditions. For example, running the reaction under nitrogen pressure has been shown to favor the desired amination product over the dimer.[7]
-
Over-amination: In some cases, a second amino group can be introduced into the pyridine ring, especially with an increased amount of the aminating agent.[8] Careful control of stoichiometry is crucial.
-
Competing Nucleophilic Addition: In methods involving N-alkyl pyridinium salts, competing nucleophilic addition at the C(4) position can occur, although activation with a C(2)-leaving group generally provides good regioselectivity for C(2) amination.[4]
-
Base-Induced Elimination: When using certain precursors, non-nucleophilic bases can induce elimination reactions, leading to undesired byproducts.[4]
Q3: I am struggling with the purification of my substituted 2-aminopyridine. What are some effective purification strategies?
A3: Purification can be challenging due to the basic nature of the 2-aminopyridine core.
-
Column Chromatography: This is a standard method. For some derivatives, a quick column on Florisil may be effective.[5] The choice of eluent is critical; mixtures of ethyl acetate and hexanes are commonly used.[4][9]
-
Extraction: A simple workup can sometimes be sufficient. For example, dissolving the crude product in a hexane/EtOAc mixture and washing with water can effectively remove impurities for some compounds.[5]
-
Cation-Exchange Chromatography: This technique is particularly useful for removing excess 2-aminopyridine from reaction mixtures, especially in the context of pyridylamination of carbohydrates.[10]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent is an excellent way to achieve high purity.
Troubleshooting Common Synthetic Routes
Below are troubleshooting guides for specific synthetic methodologies.
Chichibabin Reaction
The Chichibabin reaction involves the direct amination of a pyridine ring with sodium amide.[3][7]
Problem: Low to no reaction. Possible Causes & Solutions:
-
Harsh Conditions Required: This reaction often requires high temperatures (110-150°C).[2][3] Ensure your reaction is heated sufficiently.
-
Inhibited by Electron-Withdrawing Groups: If your pyridine substrate has strong electron-withdrawing groups, this method may not be suitable.[7]
-
Purity of Sodium Amide: As noted, very pure sodium amide may result in lower yields.[8]
Problem: Formation of dimer side product. Possible Causes & Solutions:
-
Reaction Conditions: As mentioned, applying nitrogen pressure can suppress dimerization.[7]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[2][4]
Problem: Low yield or incomplete conversion. Possible Causes & Solutions:
-
Catalyst, Ligand, and Base Choice: The combination of the palladium source (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), and base (e.g., NaOtBu or Cs₂CO₃) is crucial and may require optimization for your specific substrates.[2]
-
Anhydrous and Inert Conditions: This reaction is sensitive to oxygen and moisture. Ensure you are using an anhydrous solvent and maintaining an inert atmosphere (e.g., argon or nitrogen).[2]
-
Reaction Temperature: The reaction typically requires heating to 80-110°C.[2]
Synthesis from Pyridine N-Oxides
This approach offers a milder alternative to traditional methods.[5][6][11]
Problem: Poor reactivity of the pyridine N-oxide. Possible Causes & Solutions:
-
Activation Method: The N-oxide needs to be activated. Reagents like TMSOTf or PyBroP have been used effectively.[5][11] The choice of activating agent can influence the reaction's success.
-
Reaction Conditions: Some procedures may require microwave irradiation to drive the reaction to completion.[5]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Multicomponent Synthesis of a 2-Aminopyridine Derivative. [1]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp | 24 | No Product |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 40 |
| 4 | 80 | 3 | Best Yield |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination[2]
-
Charge a reaction vessel with the 2-halopyridine (1.0 eq), the amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the mixture to 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.
General Protocol for Synthesis from Pyridine N-Oxides[5]
-
In a microwave reaction tube, mix the pyridine N-oxide (1.0 eq), isocyanide (1.0 eq), and TMSOTf (1.0 eq) in a 3:1 mixture of MeCN/DMF.
-
Stir the contents and microwave at 150°C for 15 minutes.
-
Add 1 M HCl and THF and heat at 50°C to facilitate in situ deprotection of the intermediate.
-
Purify the crude product by flash chromatography.
Visualizations
Caption: A general troubleshooting workflow for synthesizing 2-aminopyridines.
Caption: Decision tree for selecting a suitable synthetic route.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Scale-Up Production of 2-Amino-3-acetylpyridine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Amino-3-acetylpyridine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory-scale synthesis and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and scalable synthetic routes for this compound include:
-
Two-Step Synthesis from 2-Chloronicotinic Acid: This involves the conversion of 2-chloronicotinic acid to 3-acetyl-2-chloropyridine, followed by amination.[1]
-
Multicomponent Reactions: One-pot synthesis from simpler precursors like aldehydes, ketones, malononitrile, and an ammonium source can be an efficient approach.[2]
-
From 2-Fluoropyridine: This method involves a multi-step synthesis starting with 2-fluoropyridine.[3]
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
A2: The amination of chloropyridines can be exothermic. Key safety considerations for scale-up include:
-
Thermal Hazard Assessment: It is crucial to understand the reaction's thermal profile to prevent runaway reactions.
-
Controlled Reagent Addition: Gradual addition of reagents, particularly the aminating agent, is essential to manage heat generation.
-
Efficient Heat Transfer: The reactor should have an efficient cooling system to dissipate the heat generated during the reaction.
-
Pressure Monitoring: Monitoring the reactor pressure is important, especially if the reaction is carried out at elevated temperatures.
Q3: How can I improve the purity of my this compound product?
A3: Purification can be achieved through several methods:
-
Recrystallization: This is a common method for purifying solid products. The choice of solvent is critical for effective purification.
-
Column Chromatography: For laboratory-scale purification, silica gel column chromatography can be effective in separating the desired product from impurities.
-
Acid-Base Extraction: This technique can be used to remove acidic or basic impurities from the product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on a two-step synthesis route from 2-chloronicotinic acid.
Step 1: Synthesis of 3-Acetyl-2-chloropyridine
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the lithium salt of 2-chloronicotinic acid is completely dry before reacting with the Grignard reagent.- Use a slight excess of methyl magnesium bromide.- Monitor the reaction progress using TLC or GC to ensure completion. |
| Side reactions. | - Maintain the reaction temperature at the optimal range (e.g., 12-18 °C during Grignard addition).- Use high-quality, anhydrous solvents and reagents. | |
| Product Contaminated with Starting Material | Incomplete reaction. | - Increase the reaction time or temperature slightly.- Ensure efficient mixing. |
| Formation of Impurities | Reaction with residual water or other reactive species. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Step 2: Amination of 3-Acetyl-2-chloropyridine
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete amination. | - Increase the reaction temperature and/or pressure.- Use a higher concentration of ammonia.- Consider using a catalyst if the uncatalyzed reaction is too slow. |
| Side reactions involving the acetyl group. | - Optimize the reaction conditions (temperature, time) to favor amination over side reactions. | |
| Product Contaminated with Unreacted 3-Acetyl-2-chloropyridine | Incomplete reaction. | - Increase the reaction time, temperature, or ammonia concentration.- Consider using a flow reactor for better control over reaction conditions and improved conversion.[4] |
| Formation of Dark-Colored Byproducts | Decomposition at high temperatures. | - Optimize the reaction temperature to the lowest effective level.- Minimize the reaction time. |
Experimental Protocols
Protocol 1: Synthesis of 3-Acetyl-2-chloropyridine from 2-Chloronicotinic Acid
This protocol is adapted from a patented procedure and is suitable for scale-up.[1]
Materials:
-
2-Chloronicotinic acid
-
Lithium hydroxide monohydrate
-
Methyl magnesium bromide (3M in diethyl ether)
-
2-Methyltetrahydrofuran (anhydrous)
-
Hydrochloric acid (6M)
-
Ethyl acetate
Procedure:
-
Formation of Lithium 2-chloronicotinate:
-
In a suitable reactor, dissolve 2-chloronicotinic acid in water.
-
Add lithium hydroxide monohydrate (1 equivalent) and heat the mixture to 40-50 °C for 2 hours.
-
Dry the resulting lithium 2-chloronicotinate under vacuum.
-
-
Grignard Reaction:
-
Under a nitrogen atmosphere, suspend the dry lithium 2-chloronicotinate in anhydrous 2-methyltetrahydrofuran.
-
Cool the suspension to below -4 °C.
-
Slowly add methyl magnesium bromide (1.2 equivalents) while maintaining the temperature below 0 °C.
-
After the addition is complete, allow the mixture to warm to 12-18 °C and stir for 1-1.5 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to below 10 °C and slowly add 6M hydrochloric acid to quench the reaction and adjust the pH.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 3-acetyl-2-chloropyridine by vacuum distillation.
-
Quantitative Data:
| Parameter | Value |
|---|---|
| Yield | 70-75% |
| Purity (GC) | >99% |
Protocol 2: Amination of 3-Acetyl-2-chloropyridine to this compound
This protocol is a general procedure for the amination of a chloropyridine and may require optimization for this specific substrate.
Materials:
-
3-Acetyl-2-chloropyridine
-
Aqueous ammonia (28-30%)
-
A suitable solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or water)
Procedure:
-
Reaction Setup:
-
In a pressure-rated reactor, combine 3-acetyl-2-chloropyridine and the chosen solvent.
-
Add an excess of aqueous ammonia.
-
-
Reaction:
-
Seal the reactor and heat to the desired temperature (e.g., 150-200 °C). The optimal temperature will need to be determined experimentally.
-
Maintain the reaction at this temperature with stirring for several hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Quantitative Data (Estimated):
| Parameter | Target Value |
|---|---|
| Yield | 60-80% |
| Purity (HPLC) | >98% |
Visualizations
Experimental Workflow: Two-Step Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield in Amination
Caption: Troubleshooting logic for addressing low yield in the amination step.
Scale-Up Considerationsdot
References
Preventing byproduct formation during the acylation of 2-aminopyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during the acylation of 2-aminopyridines.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct during the acylation of 2-aminopyridine?
A1: The most common byproduct is the N,N-diacetyl-2-aminopyridine, formed when both hydrogen atoms on the exocyclic amino group are substituted with acyl groups.[1] This occurs because the initially formed mono-acylated product is acidic and can be deprotonated, especially in the presence of a strong base, to undergo a second acylation.[2]
Q2: Why is diacylation a common issue with 2-aminopyridines?
A2: 2-Aminopyridine and its derivatives are considered deactivated anilines with acidic properties.[2][3] The mono-acylated intermediate is more acidic than the starting 2-aminopyridine. In the presence of a relatively strong base, this intermediate can be deprotonated, forming an anion that readily attacks another acyl donor, leading to the diacyl product.[2]
Q3: What is the role of pyridine in acylation reactions?
A3: Pyridine serves multiple roles in acylation. It can act as a weak base to neutralize the acid byproduct (like HCl) formed during the reaction.[4] It can also function as a nucleophilic catalyst by reacting with the acylating agent to form a more reactive acylpyridinium intermediate.[5][6][7][8]
Q4: How does DMAP (4-Dimethylaminopyridine) improve acylation reactions?
A4: DMAP is a highly efficient nucleophilic catalyst, often referred to as a "super catalyst," that significantly accelerates acylation reactions.[8][9] It reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating species than the original agent.[8][10] This allows the reaction to proceed under milder conditions and often with higher yields.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity: Presence of a byproduct with similar polarity to the desired mono-acylated product. | Formation of the N,N-diacylated byproduct.[1] | Optimize Reaction Conditions: - Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent.[1] - Base Selection: Use a weak base like pyridine instead of stronger bases such as triethylamine (Et3N) or potassium carbonate (K2CO3).[2] - Temperature Control: Maintain a controlled temperature, for instance, below 60°C, as the reaction can be exothermic.[1][11]Purification: - Column Chromatography: If recrystallization is ineffective, use silica gel column chromatography to separate the mono- and di-acylated products.[1] |
| Crude product is discolored (e.g., yellow, brown). | - Oxidation of the starting 2-aminopyridine. - Formation of colored impurities from side reactions.[1] | Purification: - Activated Charcoal Treatment: Before recrystallization, treat a solution of the crude product with a small amount of activated charcoal to adsorb colored impurities. Heat briefly and filter while hot.[1] |
| The reaction is sluggish or does not proceed to completion. | - Low reactivity of the 2-aminopyridine derivative. - Insufficiently reactive acylating agent. | Enhance Reactivity: - Catalyst: Add a catalytic amount of DMAP to significantly increase the reaction rate.[8][9] - Acylating Agent: Use a more reactive acylating agent, such as an acyl chloride or anhydride.[12] |
| Low yield of the desired product. | - Formation of byproducts (e.g., diacylation). - Incomplete reaction. - Product loss during workup. | Optimize the entire process: - Review and optimize reaction conditions to minimize byproduct formation (see above). - Monitor the reaction by TLC to ensure completion.[13] - During workup, ensure proper quenching and extraction to minimize product loss. An aqueous wash with a mild base like sodium bicarbonate can help remove acidic impurities.[1] |
Data Presentation
Table 1: Effect of Base on Diacylation of 2-Aminopyrimidines
| Base | Base Strength (pKb) | Outcome | Reference |
| Triethylamine (Et3N) | ~3.25 | Formation of N,N-diacyl product | [2] |
| Potassium Carbonate (K2CO3) | ~3.66 | Expected to form N,N-diacyl product | [3] |
| Pyridine | ~8.77 | Clean formation of mono-acyl derivative | [2][3] |
Table 2: Optimized Reaction Conditions for N-acetylation of 2-Aminopyridine
| Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | 99.2 | [11][13] |
| Acetic Anhydride | Acetic Anhydride | 45 | 2.5 | High | High | [1] |
Experimental Protocols
Protocol 1: Selective Mono-acylation using a Weak Base (Pyridine)
This protocol is adapted from methodologies that favor mono-acylation by avoiding strong bases.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 2-aminopyridine derivative in pyridine, which acts as both the solvent and the base.
-
Addition of Acylating Agent: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent (e.g., benzoyl chloride) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC). Refluxing may be necessary for less reactive substrates, but can increase the risk of diacylation.[2]
-
Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product and quench any unreacted acylating agent.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure mono-acylated product.
Protocol 2: High-Yield N-acetylation of 2-Aminopyridine
This protocol is based on an optimized procedure for producing 2-acetamidopyridine with high purity.[1][11][13]
-
Reaction Setup: To a round-bottom flask with a magnetic stirrer, add 2-aminopyridine (e.g., 9.9 g).
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (e.g., 21 mL) to the flask while stirring. The reaction is exothermic; maintain the temperature at 45°C using a water bath.[1]
-
Reaction: Stir the mixture at 45°C for 2.5 hours.[1] Monitor the reaction by TLC until the 2-aminopyridine spot disappears.
-
Work-up: Pour the reaction mixture into ice water to quench the excess acetic anhydride.[13]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution to remove acetic acid. Finally, wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.[13]
-
Purification: If necessary, purify the product by recrystallization.
Visualizations
Caption: Desired vs. Undesired Acylation Pathways.
Caption: Troubleshooting Workflow for 2-Aminopyridine Acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 5. brainly.in [brainly.in]
- 6. brainly.in [brainly.in]
- 7. reddit.com [reddit.com]
- 8. nbinno.com [nbinno.com]
- 9. Application of Efficient Catalyst DMAP [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 12. Acylation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Catalyst selection and optimization for cross-coupling with 2-Amino-3-acetylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the catalyst selection and optimization for cross-coupling reactions involving 2-amino-3-acetylpyridine.
General Troubleshooting and FAQs
This section addresses broad issues applicable to various cross-coupling reactions with this compound.
Q1: Why is my cross-coupling reaction with this compound failing or resulting in a low yield?
Low conversion or yield in cross-coupling reactions involving this compound can be attributed to several factors. The substrate's inherent properties, particularly the electron-donating amino group and the coordinating pyridine nitrogen, can complicate the catalytic cycle.[1]
-
Catalyst Inhibition or Deactivation: The primary challenge is the coordination of the Lewis basic nitrogen atoms of the pyridine ring and the amino group to the palladium catalyst. This can inhibit its catalytic activity or form inactive species.[1][2] Bulky, electron-rich phosphine ligands are often used to sterically shield the palladium center and mitigate this issue.[1][3]
-
Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough, especially for less reactive coupling partners like aryl chlorides.[2] More active, modern catalyst systems involving electron-rich and sterically hindered phosphine ligands are often required.[2][3] Using reliable precatalysts (e.g., Buchwald G3/G4, PEPPSI™) can also lead to cleaner and more efficient generation of the active LPd(0) species compared to traditional sources like Pd(OAc)₂.[4][5]
-
Poor Reagent Quality: The purity of all reagents is critical. Boronic acids, for example, are susceptible to degradation via protodeboronation.[1][2] Solvents must be anhydrous and thoroughly degassed, and bases must be of high purity.[1]
-
Suboptimal Reaction Conditions: Factors such as base strength and solubility, solvent choice, and reaction temperature are crucial.[5] Many coupling reactions require heating (e.g., 80-110 °C) to proceed at a reasonable rate.[1]
-
Presence of Oxygen: The active Pd(0) catalyst and some phosphine ligands are sensitive to air.[1][5] Inadequate degassing of the reaction mixture can lead to oxidation and deactivation of the catalyst.[2]
Q2: I am observing significant byproduct formation. How can I identify and minimize common side reactions?
Byproduct formation is a frequent issue. The most common side reactions include:
-
Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if the palladium catalyst reacts with hydride sources in the reaction mixture, such as certain solvents or amine bases.[1][2]
-
Mitigation: Ensure the reaction is conducted under a strictly inert atmosphere and choose a solvent less prone to acting as a hydride source.[2]
-
-
Homocoupling: The organometallic reagent (e.g., boronic acid in Suzuki coupling) couples with itself to form a biaryl byproduct. This can be exacerbated by the presence of oxygen or Pd(II) species from incomplete precatalyst reduction.[2]
-
Mitigation: Thoroughly degas all solvents and reagents. Use a direct Pd(0) source or a reliable precatalyst to ensure complete reduction to the active catalytic species.[2]
-
-
Protodeboronation (Suzuki-Miyaura): The boronic acid is replaced by a proton, typically from residual water or protic solvents, leading to an arene byproduct.[2]
-
Mitigation: Use anhydrous solvents and fresh, high-purity boronic acids or more stable derivatives like pinacol esters.[1]
-
Q3: How do I select the optimal catalyst system (Palladium Source and Ligand)?
The choice of palladium source and ligand is highly dependent on the specific substrates and reaction type.[5]
-
Palladium Source: Modern precatalysts, such as Buchwald palladacycle precatalysts (e.g., XPhos Pd G3) or PEPPSI™ catalysts, are often more reliable and efficient than generating the active catalyst in-situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][5][6] Precatalysts provide cleaner formation of the active catalytic species and can lead to more reproducible results.[4]
-
Ligands: For challenging substrates like this compound, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are highly effective.[3][5][6] These ligands promote the desired catalytic cycle and can prevent catalyst deactivation by sterically shielding the metal center.[1] For certain reactions, N-heterocyclic carbene (NHC) ligands can also be very effective.[7]
Q4: Which base and solvent should I choose?
The base and solvent system must be carefully selected to ensure solubility of all components and compatibility with functional groups.[5]
-
Bases: The base plays a critical role in the catalytic cycle. The choice depends on the specific coupling reaction and substrate sensitivity.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is common for Buchwald-Hartwig aminations but may be too harsh for base-sensitive functional groups.[5]
-
Weaker Inorganic Bases: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used in Suzuki, Heck, and Sonogashira reactions.[1] Their solubility can be a key factor.
-
-
Solvents: Solvents must be anhydrous and degassed.
-
Common Choices: Toluene, 1,4-dioxane, and THF are widely used.[5]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst and should generally be avoided.[5] For Suzuki reactions, a mixture of an organic solvent and water is often necessary to dissolve the inorganic base.[1]
-
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A logical workflow for diagnosing low-yield cross-coupling reactions.Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the halogenated pyridine core and an organoboron reagent.
FAQs for Suzuki-Miyaura Coupling
-
Q: My Suzuki reaction is not working with 2-amino-3-chloro-acetylpyridine. What should I do? Aryl chlorides are less reactive than the corresponding bromides or iodides.[2] A more active catalyst system is required. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] Consider using a palladium precatalyst (e.g., XPhos Pd G3) with a bulky, electron-rich biarylphosphine ligand (like XPhos or SPhos) and a strong base like K₃PO₄.[7] Increasing the reaction temperature may also be necessary.[8]
-
Q: I'm seeing a lot of my boronic acid being converted back to the corresponding arene. How can I prevent this? This side reaction is called protodeboronation and is often caused by excess water or other protic sources in the reaction mixture.[2] Ensure you are using anhydrous solvents and high-purity reagents. Using boronic acid pinacol esters, which are more stable, can also mitigate this issue.[1]
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Condition | Notes |
| Palladium Source | XPhos Pd G3 or Pd₂(dba)₃ | Precatalysts are often more reliable.[4][7] |
| Ligand | XPhos, SPhos, or P(t-Bu)₃ | Bulky, electron-rich ligands are crucial for electron-rich chloro-heteroarenes.[2][9] |
| Catalyst Loading | 1-3 mol% | Can be increased to 5 mol% for very challenging substrates.[10] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is a common and effective choice.[11] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1) | A co-solvent system is often needed to dissolve the inorganic base.[1][11] |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive chlorides.[1] |
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-amino-3-halo-acetylpyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is used to form C-N bonds, coupling an amine with the halogenated pyridine substrate.
FAQs for Buchwald-Hartwig Amination
-
Q: My Buchwald-Hartwig reaction is sluggish. What are the key parameters to adjust? A: First, evaluate the catalyst system. This reaction is highly dependent on the ligand.[5] For coupling with 2-amino-3-halo-acetylpyridine, sterically hindered biarylphosphine ligands like BrettPhos or RuPhos are excellent choices, often used with a Pd precatalyst.[6] Second, check the base. A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required.[5][6] Finally, ensure the solvent (e.g., toluene, dioxane) is scrupulously dry and degassed.[5]
-
Q: Can I use a primary amine as a coupling partner? A: Yes, but it can be more challenging. First-generation catalyst systems were often ineffective for primary amines.[12] Modern systems using bulky biarylphosphine ligands have greatly expanded the scope to include primary amines.[6] In some cases, competitive N-arylation of the 2-amino group on the pyridine ring could be a concern, requiring careful optimization.
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Condition | Notes |
| Palladium Source | BrettPhos Pd G3 or RuPhos Pd G2 | Precatalysts are highly effective for this transformation.[6] |
| Ligand | BrettPhos or RuPhos | These bulky, electron-rich ligands are well-suited for C-N coupling.[6] |
| Catalyst Loading | 1-3 mol% | |
| Base | NaOtBu or LiHMDS (1.5-2.0 equiv.) | A strong, non-nucleophilic base is essential.[5][6] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | The solvent must be able to dissolve the reactants and base.[5] |
| Temperature | 80-110 °C |
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (2 mol%) and the ligand (if not using a precatalyst) to an oven-dried Schlenk tube.
-
Add the 2-amino-3-halo-acetylpyridine (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction carefully (e.g., with saturated aq. NH₄Cl).
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[1]
Heck Coupling
The Heck reaction couples the 2-amino-3-halo-acetylpyridine with an alkene to form a substituted alkene.
Recommended Starting Conditions for Heck Coupling
| Component | Condition | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common and effective sources for the Heck reaction.[13][14] |
| Ligand | P(o-tol)₃ or PPh₃ | Tri(o-tolyl)phosphine is a classic ligand for this transformation.[14] |
| Catalyst Loading | 1-3 mol% | |
| Base | Et₃N or Na₂CO₃ (1.5-2.0 equiv.) | An organic or inorganic base can be used.[13][14] |
| Solvent | DMF, NMP, or Dioxane (anhydrous) | A polar aprotic solvent is typically required.[13][14] |
| Temperature | 100-140 °C | Heck reactions generally require high temperatures.[13] |
Generalized Experimental Protocol: Heck Coupling
-
To a dry Schlenk tube under an inert atmosphere, add 2-amino-3-halo-acetylpyridine (1.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 3 mol%), and the ligand (e.g., P(o-tol)₃, 6 mol%).
-
Add anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 1.5 equiv.).
-
Add the alkene (1.2-1.5 equiv.) to the mixture.
-
Seal the tube and heat the reaction mixture to the required temperature (e.g., 100-120 °C).
-
Stir the reaction at this temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[14]
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between the 2-amino-3-halo-acetylpyridine and a terminal alkyne.
Recommended Starting Conditions for Sonogashira Coupling
| Component | Condition | Notes |
| Palladium Source | Pd(CF₃COO)₂ or Pd(PPh₃)₂Cl₂ | Various palladium sources are effective.[15] |
| Ligand | PPh₃ | Triphenylphosphine is a common ligand.[15] |
| Co-catalyst | CuI (5 mol%) | Copper(I) iodide is a crucial co-catalyst in the traditional Sonogashira reaction.[15] |
| Catalyst Loading | 1-3 mol% Pd, 2-6 mol% Ligand | |
| Base | Et₃N or other amine base | The base often serves as the solvent or co-solvent.[15][16] |
| Solvent | DMF or Et₃N/THF | |
| Temperature | 60-100 °C | Can often be run at lower temperatures than Heck couplings.[15] |
Generalized Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add the 2-amino-3-halo-acetylpyridine (1.0 equiv), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) iodide (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir until completion as monitored by TLC.
-
Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
The crude product can be purified by column chromatography.[15]
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// Invisible nodes for cycle layout node [style=invis, width=0, height=0, label=""]; c1; c2; c3; c4; pd0 -> c1 -> pd2_complex -> c2 -> pd2_intermediate -> c3 -> product -> c4 -> pd0;
// Inhibition Pathway pd0 -> inhibition [label="Coordination by\nPyridine-N or Amino-N", color="#EA4335", style=dashed, constraint=false]; substrate -> inhibition [style=dashed, color="#EA4335", arrowhead=none, constraint=false];
} caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }
Potential for catalyst inhibition by the aminopyridine substrate.References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jmcct.com [jmcct.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. reddit.com [reddit.com]
Validation & Comparative
Validating the Structure of Synthesized 2-Amino-3-acetylpyridine: A Comparative Guide to X-ray Crystallography and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. The synthesis of novel compounds like 2-Amino-3-acetylpyridine, a versatile building block in pharmaceutical and agrochemical development, necessitates rigorous structural validation to ensure its identity and purity before proceeding with further studies.[1] This guide provides an objective comparison of X-ray crystallography as the gold standard for structural elucidation against other common analytical techniques, supported by experimental protocols and data presentation.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography is a powerful technique that provides precise information about the atomic and molecular structure of a crystal.[2] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can determine the electron density and, consequently, the exact spatial arrangement of atoms, bond lengths, and bond angles.[2][3] This method is considered the definitive proof of a small molecule's structure.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the synthesized this compound.[2] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution. A suitable solvent system must be determined empirically.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.[2] The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors, and used to determine the unit cell parameters and space group of the crystal.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density, and the structure is refined using least-squares methods to improve the fit between the observed and calculated diffraction data.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The data is then deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Comparative Analysis of Structural Validation Techniques
While X-ray crystallography provides unparalleled detail, other spectroscopic and analytical methods are often used as complementary techniques or as alternatives when suitable crystals cannot be obtained. The following table compares the performance of X-ray crystallography with Nuclear Magnetic Resonance (NMR) Spectroscopy and Micro-Electron Diffraction (MicroED).
| Technique | Principle | Sample Requirements | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal (0.1-0.3 mm) | 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing | Unambiguous structure determination, high precision | Crystal growth can be a major bottleneck |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Soluble sample in a deuterated solvent | Connectivity, chemical environment of atoms, relative stereochemistry | Provides information about the structure in solution, non-destructive | Does not provide absolute 3D structure, can be complex to interpret for large molecules |
| Micro-Electron Diffraction (MicroED) | Diffraction of electrons by nanocrystals | Powder or very small nanocrystals | 3D atomic coordinates | Can be used for samples that are too small for X-ray crystallography, faster data collection | Newer technique, less widely available instrumentation |
Alternative and Complementary Spectroscopic Methods
Beyond the primary structural elucidation techniques, other spectroscopic methods are routinely employed to confirm the synthesis and purity of this compound.
-
Infrared (IR) and Raman Spectroscopy: These techniques provide information about the functional groups present in a molecule. For this compound, one would expect to observe characteristic vibrational modes for the amino (N-H stretching and bending), acetyl (C=O stretching), and pyridine ring (C=C and C=N stretching) moieties.[5]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition.
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of a new chemical entity like this compound.
Caption: Workflow for the synthesis and structural validation of a new compound.
Conclusion
The structural validation of a synthesized compound such as this compound is a critical step in chemical research and development. While single-crystal X-ray crystallography remains the definitive method for elucidating the three-dimensional atomic arrangement, a comprehensive approach utilizing a combination of techniques is often necessary. Spectroscopic methods like NMR, IR, and mass spectrometry provide initial confirmation of the structure and purity, while alternative diffraction techniques like MicroED offer a solution when suitable single crystals for X-ray analysis cannot be obtained. The choice of method will ultimately depend on the nature of the sample and the specific information required by the researcher.
References
Purity Confirmation of 2-Amino-3-acetylpyridine: A Comparative Guide Using HPLC and NMR
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. In this guide, we provide a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 2-Amino-3-acetylpyridine, a key building block in medicinal chemistry. This guide includes detailed experimental protocols and illustrative data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for determining the purity of a compound by separating it from its impurities. For this compound, a reverse-phase HPLC method is highly effective, separating compounds based on their polarity.
Illustrative HPLC Purity Data
To demonstrate the application of HPLC in purity assessment, two hypothetical batches of this compound, "Batch A" and "Batch B," were analyzed. The purity was determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
| Parameter | Batch A | Batch B |
| Appearance | White to off-white crystalline powder | Slightly yellow powder |
| Retention Time (min) | 4.72 | 4.71 |
| Purity by HPLC (%) | 99.85 | 98.92 |
| Major Impurity (%) | 0.08 (at 3.54 min) | 0.75 (at 5.88 min) |
The results indicate that Batch A has a higher purity than Batch B. The presence of a significant impurity in Batch B, along with its slightly yellow appearance, suggests a less pure sample that may require further purification for sensitive applications.
Experimental Protocol: HPLC Purity of this compound
This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Start with 10% A, increase to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).
Data Analysis:
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental workflow for HPLC purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR are valuable for confirming the structure of this compound and assessing its purity.
Illustrative NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent like DMSO-d₆. The presence of unexpected signals would indicate impurities.
| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-6 | ~8.1 | dd | 1H | Pyridine Ring |
| H-4 | ~7.8 | dd | 1H | Pyridine Ring |
| H-5 | ~6.7 | t | 1H | Pyridine Ring |
| -NH₂ | ~6.5 | s | 2H | Amino Group |
| -CH₃ | ~2.5 | s | 3H | Acetyl Group |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |
| C=O | ~198 | Acetyl Carbonyl |
| C-2 | ~158 | Pyridine Ring |
| C-6 | ~148 | Pyridine Ring |
| C-4 | ~138 | Pyridine Ring |
| C-3 | ~115 | Pyridine Ring |
| C-5 | ~112 | Pyridine Ring |
| -CH₃ | ~28 | Acetyl Methyl |
Experimental Protocol: NMR Purity of this compound
Instrumentation and Experimental Parameters:
-
NMR Spectrometer: 400 MHz or higher field spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts and coupling patterns with the expected values for this compound.
-
Purity Assessment: Integrate the signals of the main compound and any visible impurities in the ¹H NMR spectrum. The relative integrals can provide a semi-quantitative measure of purity. For quantitative NMR (qNMR), a certified internal standard would be required.
Experimental workflow for NMR purity assessment.
Comparison of HPLC and NMR for Purity Analysis
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Application | Quantitative determination of purity and impurity profiling. | Structural elucidation and confirmation, semi-quantitative purity assessment. |
| Sensitivity | High (can detect trace impurities). | Lower for impurity detection unless they have unique signals. |
| Quantitation | Requires a reference standard for each impurity for accurate quantitation. Purity is often reported as area percent. | Can be used for absolute quantification (qNMR) with a certified internal standard. |
| Information Provided | Retention time and peak area of each component. | Detailed structural information, including connectivity and stereochemistry. |
| Sample Throughput | Relatively high, suitable for routine quality control. | Lower, more time-consuming per sample. |
Conclusion
Both HPLC and NMR are indispensable tools for confirming the purity of this compound. HPLC excels at providing a quantitative measure of purity and detecting trace impurities, making it ideal for quality control. NMR, on the other hand, offers unparalleled structural information, confirming the identity of the main compound and providing insights into the nature of any impurities present. For a comprehensive purity assessment, a combination of both techniques is recommended. HPLC provides the quantitative purity value, while NMR confirms the structural integrity of the material. The choice of primary technique will depend on the specific requirements of the research or development phase.
A Comparative Guide to the Synthesis of 2-Amino-3-acetylpyridine for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-3-acetylpyridine is a valuable building block in the creation of various pharmaceutical agents. This guide provides a comparative analysis of three primary synthetic routes to this compound, offering a detailed examination of their efficacy, supported by experimental data and protocols to inform your selection of the most suitable method.
This document outlines three distinct pathways for the synthesis of this compound, beginning from 2-Fluoropyridine, 2-Chloronicotinic Acid, and 2-Amino-3-cyanopyridine. Each route is evaluated based on factors such as the number of steps, reaction conditions, and yields, providing a clear and objective comparison to aid in your synthetic strategy.
Comparative Efficacy of Synthetic Routes
The selection of an optimal synthetic route is contingent on various factors including the availability and cost of starting materials, the number of synthetic steps, and the overall yield. The following table summarizes the key quantitative data for the three primary routes to this compound.
| Feature | Route 1: From 2-Fluoropyridine | Route 2: From 2-Chloronicotinic Acid | Route 3: From 2-Amino-3-cyanopyridine |
| Starting Material | 2-Fluoropyridine | 2-Chloronicotinic Acid | Benzaldehyde, Acetophenone, Malononitrile |
| Number of Steps | 3 | 3 | 2 |
| Overall Yield | ~76% | ~65-70% | High (for precursor) |
| Key Intermediates | 2-Fluoro-3-lithiopyridine, 1-(2-Fluoropyridin-3-yl)ethan-1-one | 3-Acetyl-2-chloropyridine | 2-Amino-3-cyanopyridine |
| Reagents & Conditions | LDA, THF, -70°C; Acetaldehyde; CrO3, Acetone; NH3, H2O | LiOH·H2O; MeMgBr, THF; Aqueous NH3, Cu(I) catalyst | Multicomponent reaction; MeMgBr, THF |
| Advantages | High overall yield. | Readily available starting material. | Fewer steps to the final product. |
| Disadvantages | Requires cryogenic temperatures. | Moderate overall yield. | Grignard reaction on aminopyridine can be challenging. |
Visualizing the Synthetic Pathways
To provide a clear visual representation of the chemical transformations involved in each synthetic route, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Synthetic route starting from 2-Fluoropyridine.
Caption: Synthetic route starting from 2-Chloronicotinic Acid.
Caption: Synthetic route starting from 2-Amino-3-cyanopyridine.
Detailed Experimental Protocols
The following section provides detailed methodologies for the key transformations in each of the described synthetic routes.
Route 1: Synthesis from 2-Fluoropyridine
This three-step synthesis proceeds via ortho-lithiation, followed by oxidation and amination.
Step 1: Synthesis of 2-Fluoro-α-methyl-3-pyridinemetanol
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -70°C, n-butyllithium is added dropwise. The mixture is stirred for 30 minutes, after which 2-fluoropyridine is added slowly, maintaining the temperature at -70°C. After stirring for 4 hours, acetaldehyde is added, and the reaction is allowed to proceed for another hour at the same temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 1-(2-Fluoropyridin-3-yl)ethan-1-one
The alcohol from the previous step is dissolved in acetone and cooled to 0°C. A solution of chromium trioxide in sulfuric acid (Jones reagent) is added dropwise, and the mixture is stirred for 3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched with isopropanol, and the mixture is filtered. The filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic extracts are dried and concentrated to give the ketone, which is reported to be obtained in 84% yield.
Step 3: Synthesis of this compound
1-(2-Fluoropyridin-3-yl)ethan-1-one is heated with aqueous ammonia in a sealed vessel. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent such as dichloromethane. The combined organic layers are dried and concentrated to afford this compound. This final step has been reported to proceed with a 90% yield.
Route 2: Synthesis from 2-Chloronicotinic Acid
This pathway involves the formation of a lithium salt, followed by a Grignard reaction and a final amination step.
Step 1: Synthesis of Lithium 2-chloronicotinate
2-Chloronicotinic acid is treated with one equivalent of lithium hydroxide monohydrate in water. The mixture is stirred until a clear solution is obtained, and then the water is removed under reduced pressure to yield the lithium salt.
Step 2: Synthesis of 3-Acetyl-2-chloropyridine
The dried lithium 2-chloronicotinate is suspended in anhydrous THF under an inert atmosphere. A solution of methylmagnesium bromide in diethyl ether is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as indicated by TLC. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 3-acetyl-2-chloropyridine. This two-step process has been reported with a yield of 73.7%.[1]
Step 3: Synthesis of this compound
3-Acetyl-2-chloropyridine is subjected to amination using aqueous ammonia in the presence of a copper(I) catalyst (e.g., CuI or Cu₂O) in a sealed tube at elevated temperatures. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give this compound.
Route 3: Synthesis from 2-Amino-3-cyanopyridine
This route offers a convergent approach, starting with a multi-component reaction to build the pyridine ring, followed by the introduction of the acetyl group.
Step 1: Synthesis of 2-Amino-3-cyanopyridine
A mixture of an aromatic aldehyde (e.g., benzaldehyde), a methyl ketone (e.g., acetophenone), malononitrile, and ammonium acetate is heated, often under solvent-free conditions or in a solvent like ethanol. Various catalysts can be employed to improve the efficiency of this one-pot reaction. The product, 2-amino-3-cyanopyridine, often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. This reaction is known for its high efficiency and atom economy, with yields often exceeding 80%.
Step 2: Synthesis of this compound
References
A Comparative Analysis of the Biological Activities of 2-Amino-3-acetylpyridine and its N-oxide Derivative
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of the pyridine ring significantly influences its biological profile. This guide provides a comparative overview of the biological activities of 2-Amino-3-acetylpyridine and its conceptual N-oxide derivative.
I. Overview of Biological Activities
Derivatives of 2-aminopyridine have been extensively studied and have shown a broad spectrum of biological activities.[1] In contrast, the introduction of an N-oxide moiety to the pyridine ring can modulate its electronic properties, bioavailability, and metabolic fate, often leading to altered or enhanced biological effects.
Table 1: Summary of Investigated Biological Activities for 2-Aminopyridine and Pyridine N-oxide Derivatives
| Biological Activity | 2-Aminopyridine Derivatives | Pyridine N-oxide Derivatives |
| Antimicrobial | Exhibited activity against various bacterial and fungal strains.[1] | Some derivatives have shown potent antibacterial and antifungal properties.[2] |
| Anticancer | Demonstrated cytotoxicity against several human cancer cell lines.[3] | Quinoxaline 1,4-di-N-oxide derivatives, structurally related to pyridine N-oxides, have shown significant cytotoxic effects.[4] |
| Enzyme Inhibition | Known to inhibit various enzymes, including nitric oxide synthases (NOS). | The effect on enzyme inhibition is variable and depends on the specific derivative. |
II. Antimicrobial Activity
This compound and its Derivatives
Substituted 2-aminopyridine derivatives have been reported to possess notable antimicrobial properties. For instance, certain 2-amino-5-substituted pyridine derivatives have demonstrated significant fungicidal and bactericidal activity.[1] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Pyridine N-oxide Derivatives
Pyridine N-oxides have also been investigated for their antimicrobial potential. Picryl amino pyridine N-oxides have been found to exhibit better antibacterial activity than antifungal activity.[2] The N-oxide group can enhance the compound's ability to generate reactive oxygen species (ROS), contributing to its antimicrobial effects.
III. Anticancer Activity
This compound and its Derivatives
The anticancer potential of 2-aminopyridine derivatives has been a subject of interest. For example, novel cyanopyridone derivatives have demonstrated significant antiproliferative activity against breast and hepatocellular carcinoma cell lines.[3] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. A study on 2-acetylpyridine derivatives showed low cytotoxicity towards the MCF-7 breast cancer cell line.[5]
Pyridine N-oxide Derivatives
While direct data on the anticancer activity of this compound N-oxide is unavailable, related quinoxaline 1,4-di-N-oxide derivatives have shown promising cytotoxic activity against a panel of human tumor cell lines.[4] The loss of one or both N-oxide groups in these compounds was found to reduce cytotoxicity, highlighting the importance of the N-oxide moiety for their anticancer effect. The mechanism is thought to involve the generation of reactive oxygen species under hypoxic conditions, which are characteristic of the tumor microenvironment.[4]
IV. Enzyme Inhibition
This compound and its Derivatives
Substituted 2-aminopyridines are recognized as inhibitors of nitric oxide synthases (NOS).[6] These enzymes are involved in various physiological and pathological processes, and their inhibition is a target for therapeutic intervention in conditions like neurodegenerative diseases and inflammation.
Pyridine N-oxide Derivatives
The influence of the N-oxide group on enzyme inhibition is complex and structure-dependent. In some cases, N-oxidation can alter the binding affinity of the molecule to the enzyme's active site. For instance, pyridine N-oxide itself has been shown to have protective effects against the cytotoxicity and clastogenicity induced by 3-chloropyridine, suggesting a modulation of metabolic pathways.[7]
V. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the biological activities discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives and their reduced analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5908842A - Substituted 2-acylamino-pyridines as inhibitors of nitric oxide synthase - Google Patents [patents.google.com]
- 7. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 2-Amino-3-acetylpyridine
Cross-validation in analytical chemistry is the process of comparing the results from two or more different analytical methods to ensure the accuracy and reliability of the data.[1] This is particularly crucial in drug development and quality control to guarantee that the chosen analytical method is fit for its intended purpose. This guide will explore High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as potential methods for the analysis of 2-Amino-3-acetylpyridine.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of small aromatic amine compounds, which can be considered representative for this compound. This data can be used as a benchmark when developing and validating a method for the target analyte.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to low ng/mL range |
| Selectivity | Good, can be improved with appropriate column and mobile phase selection. | Excellent, based on mass-to-charge ratio. |
| Matrix Effect | Can be significant depending on the sample matrix. | Can be significant, but can be mitigated with internal standards. |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS that can be adapted for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quantification of organic molecules due to its robustness and cost-effectiveness.
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to achieve a concentration within the expected linear range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 column (e.g., 4.6 x 250 mm, 5 µm), is often suitable for separating polar aromatic compounds.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: UV detection at the maximum absorbance wavelength of this compound.
-
Column Temperature: 30 °C.
Validation Parameters to Assess:
-
Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers high sensitivity and selectivity, making it suitable for the identification and quantification of volatile and semi-volatile compounds.
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]
-
Derivatization may be required to improve the volatility and thermal stability of this compound, for example, through silylation.
GC-MS Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate to ensure separation of the analyte from any impurities.[1]
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification.
Validation Parameters to Assess:
-
Specificity, linearity, range, accuracy, precision, LOD, and LOQ.
Mandatory Visualizations
Caption: General workflow for analytical method validation.
References
Comparative Docking Analysis of 2-Amino-3-acetylpyridine Derivatives in Key Enzyme Active Sites: A Guide for Drug Discovery Professionals
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in silico performance of 2-Amino-3-acetylpyridine derivatives against various enzyme targets. The analysis is supported by experimental data from multiple studies, offering insights into the potential of this scaffold in designing novel inhibitors.
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Derivatives of this compound, in particular, have been investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Molecular docking studies are a crucial computational tool to predict the binding affinity and interaction patterns of these derivatives within the active sites of target enzymes, thereby guiding the rational design of more potent and selective inhibitors.[3]
This guide summarizes the findings of several key studies that have employed molecular docking to evaluate this compound and related 2-aminopyridine derivatives against a panel of therapeutically relevant enzymes. The data is presented in a comparative format to facilitate the assessment of their potential as inhibitors.
Comparative Docking Performance
The following tables summarize the quantitative data from various docking studies, comparing the binding affinities of 2-aminopyridine derivatives against different enzyme targets. Lower binding energy values (more negative) and lower inhibition constants (Ki or IC50) are indicative of a stronger predicted binding affinity and inhibitory potential, respectively.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Several studies have explored pyridine derivatives as CDK2 inhibitors, with Roscovitine often used as a reference compound.[2][4]
| Compound/Derivative | Binding Energy (kcal/mol) | IC50 (µM) | Interacting Residues | Reference |
| Pyridone 1 | - | 0.57 | Not specified | [2][4] |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) | - | 0.24 | Not specified | [2][4] |
| 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (8) | - | 0.65 | Not specified | [2][4] |
| S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate (11) | - | 0.50 | Not specified | [2][4] |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14) | - | 0.93 | Not specified | [2][4] |
| Roscovitine (Reference) | - | 0.394 | Not specified | [2][4] |
Carbonic Anhydrases (hCA I and hCA II)
Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.
| Compound/Derivative | Ki against hCA I (µM) | Ki against hCA II (µM) | Reference |
| Compound 7d | 2.84 | - | [5] |
| Compound 7b | - | 2.56 | [5] |
| Compound 5d | 33 | 56 | [6] |
| Compound 5b | 34 | - | [6] |
Bacterial Enzyme Active Sites
The antibacterial potential of 2-aminopyridine derivatives has been investigated through docking studies against essential bacterial enzymes.
| Compound/Derivative | Target Enzyme | Binding Score (kcal/mol) | Interacting Residues | Reference |
| Compound 2c | S. aureus (PDB ID: 4URM) | Not specified | Stabilized by several hydrogen-bonding interactions and close hydrophobic contacts | [1] |
| Compound 2c | B. subtilis (PDB ID: 2RHL) | Not specified | Good interactions with the target | [1] |
Experimental Protocols: A Synthesized Overview of Molecular Docking Methodology
While specific parameters may vary between studies, a general workflow is consistently employed for the molecular docking of 2-aminopyridine derivatives.
-
Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is energy minimized using a suitable force field (e.g., CHARMM).[7]
-
Ligand Structure: The 2D structures of the this compound derivatives and reference compounds are drawn using chemical drawing software like ChemDraw. These are then converted to 3D structures and subjected to energy minimization using a force field such as Universal Force Field (UFF).[7]
-
-
Molecular Docking Simulation:
-
Software: Commonly used software for docking studies includes AutoDock Vina, Molecular Operating Environment (MOE), and PyRx.[1]
-
Grid Box Definition: A grid box is defined around the active site of the enzyme, encompassing the key amino acid residues known to be involved in ligand binding. The dimensions of the grid box are typically set to 25 Å x 25 Å x 25 Å or larger to allow for sufficient conformational sampling of the ligand.[7]
-
Docking Algorithm: The docking program then explores various possible conformations and orientations of the ligand within the defined active site. Scoring functions are used to estimate the binding affinity for each pose. The pose with the lowest binding energy is generally considered the most favorable.
-
-
Analysis of Docking Results:
-
Binding Affinity: The primary quantitative output is the binding energy (e.g., in kcal/mol), which provides an estimate of the strength of the protein-ligand interaction.
-
Interaction Analysis: The best-docked poses are visualized to analyze the specific interactions between the ligand and the amino acid residues in the active site. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
Visualizing the Docking Workflow and Signaling Pathways
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical molecular docking workflow and a generalized signaling pathway that can be inhibited by the compounds.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Inhibition of a kinase signaling pathway by a this compound derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Catalysts for 2-Amino-3-acetylpyridine Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridines is a cornerstone of discovering and producing novel therapeutic agents. Among these, 2-Amino-3-acetylpyridine serves as a crucial building block for a variety of pharmacologically active molecules. This guide provides a comparative overview of catalytic strategies for the synthesis of this compound and related 2-amino-3-carbonylpyridines. Due to a scarcity of direct head-to-head comparative studies for this compound in the available literature, this comparison draws upon data from analogous syntheses of polysubstituted pyridines, particularly 2-amino-3-cyanopyridines, to highlight the performance of different catalyst classes.
The synthesis of the 2-aminopyridine scaffold is often achieved through multicomponent reactions (MCRs), which offer advantages in terms of atom economy, reduced reaction times, and simplified purification processes. The choice of catalyst is paramount in these reactions, influencing yield, selectivity, and reaction conditions. This guide will delve into various catalytic systems, from traditional homogeneous and heterogeneous catalysts to modern nanocatalysts.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the synthesis of 2-amino-3-substituted pyridines, primarily focusing on multicomponent reactions that are analogous to the synthesis of this compound.
| Catalyst Type | Catalyst | Key Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Heterogeneous | Nanostructured Na2CaP2O7 | Aromatic aldehyde, Malononitrile, Ketone, Ammonium acetate | Solvent-free | 80 | 0.5 - 1 | 84 - 94 | [1] |
| Nanocatalyst | Copper Nanoparticles on Charcoal (Cu/C) | Ketone, Aldehyde, Malononitrile, Ammonium acetate | Acetonitrile | 80 | 4 - 8 | up to 71 | [2][3] |
| Nanocatalyst | LDH@TRMS@BDSA@Cu | Aryl aldehydes, Malononitrile, Acetophenones, Ammonium acetate | Solvent-free | 60 | 0.3 - 0.5 | High | [4] |
| Homogeneous | None (Catalyst-free) | Aromatic aldehyde, Methyl ketone, Malononitrile, Ammonium acetate | Solvent-free (Microwave) | N/A | 0.12 - 0.15 | 72 - 86 | [5] |
| Magnetic Nanocatalyst | Eggshell-based nano-magnetic solid acid | Aldehydes, Ketones, Malononitrile, Ammonium acetate | Solvent-free | N/A | Short | High | [6] |
Experimental Protocols
Below is a generalized experimental protocol for the multicomponent synthesis of a 2-amino-3-substituted pyridine, which can be adapted for the synthesis of this compound.
General Procedure for the Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Copper Nanoparticles on Charcoal (Cu/C): [2][3]
-
A 25 mL flask is charged with a mixture of a substituted aldehyde (1.0 mmol), a ketone (1.0 mmol), malononitrile (1.5 mmol), ammonium acetate (2.0 mmol), and the Cu/C nanocatalyst (2.0 mol%).
-
Acetonitrile (2.0 mL) is added to the flask, and the mixture is stirred at 80 °C under an ambient atmosphere.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (10:1) as the eluent.
-
Upon completion of the reaction, the crude reaction mixture is filtered through a pad of Celite and washed with hot ethanol (3 x 10 mL).
-
The recovered catalyst can be dried under vacuum at 40 °C for 5 hours and stored for subsequent reaction runs.
-
The combined filtrates are concentrated under reduced pressure, and the resulting residue is purified by silica gel column chromatography using n-hexane/ethyl acetate (10:1) as the eluent to afford the desired product.
To synthesize this compound using a similar multicomponent approach, one would theoretically replace malononitrile with a suitable active methylene compound that can provide the acetyl group, such as acetylacetone or a derivative, and an appropriate ammonia source.
Visualizing the Synthesis and Workflow
To better understand the chemical transformations and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Plausible reaction mechanism for the multicomponent synthesis of this compound.
Caption: General experimental workflow for screening catalysts in the synthesis of this compound.
References
Validating High-Throughput Screening Hits: A Guide Using 2-Amino-3-acetylpyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. However, the initial "hits" from an HTS campaign require rigorous validation to eliminate false positives and confirm their biological activity. This guide provides a comprehensive framework for validating the results of a hypothetical HTS campaign involving a library of 2-Amino-3-acetylpyridine analogs. We will explore two distinct, plausible scenarios based on the known biological activities of aminopyridine derivatives: inhibition of carbonic anhydrase and modulation of neuronal potassium channels.
The High-Throughput Screening Validation Workflow
The validation of HTS hits is a multi-step process designed to confirm the initial findings and further characterize the active compounds. This workflow ensures that resources are focused on the most promising candidates for lead optimization.
Scenario 1: Inhibition of Carbonic Anhydrase IX
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the interconversion of carbon dioxide and bicarbonate.[1] CA IX is a tumor-associated isoform and a validated target for cancer therapy.[2][3] In this scenario, our hypothetical HTS has identified this compound analogs as potential inhibitors of CA IX.
Experimental Protocols
Primary High-Throughput Screen: Stopped-Flow CO₂ Hydrase Assay
This assay measures the enzymatic activity of CA IX by monitoring the pH change resulting from the hydration of CO₂.
-
Reagents: Recombinant human CA IX, CO₂-saturated water, buffer solution (e.g., Tris-HCl), and a pH indicator dye.
-
Procedure:
-
Dispense 2 µL of each this compound analog (at a screening concentration of 10 µM in DMSO) into a 384-well plate using an automated liquid handler.
-
Add 18 µL of a solution containing recombinant human CA IX to each well and incubate for 15 minutes at room temperature.
-
In a stopped-flow instrument, rapidly mix the enzyme-compound solution with a CO₂-saturated buffer containing a pH indicator.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of reaction.
-
Include positive controls (a known CA IX inhibitor, e.g., Acetazolamide) and negative controls (DMSO vehicle).
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Assay quality is monitored using the Z'-factor, with a value > 0.5 considered excellent.
Hit Confirmation and Dose-Response:
Confirmed hits from the primary screen are re-tested in the same assay format across a range of concentrations (e.g., 0.01 to 100 µM) to determine their potency (IC50).
Secondary Assay: Thermal Shift Assay (TSA)
TSA is a biophysical assay that measures the thermal stability of a protein.[4] Ligand binding typically increases the melting temperature (Tm) of the protein.
-
Reagents: Recombinant human CA IX, SYPRO Orange dye, and hit compounds.
-
Procedure:
-
In a 96-well PCR plate, mix CA IX with SYPRO Orange dye and varying concentrations of the hit compound.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence of the SYPRO Orange dye.
-
The melting temperature (Tm) is the point at which the fluorescence is maximal.
-
-
Data Analysis: A significant shift in Tm in the presence of the compound confirms direct binding to the target protein.
Data Presentation
Table 1: Primary HTS and Hit Confirmation Data for CA IX Inhibitors
| Analog ID | Primary Screen (% Inhibition @ 10 µM) | Hit Confirmation (% Inhibition @ 10 µM) |
| AAP-001 | 75.2 | 72.8 |
| AAP-002 | 23.1 | 25.5 |
| AAP-003 | 88.9 | 91.2 |
| AAP-004 | 92.5 | 94.3 |
| Positive Control | 98.7 | 99.1 |
| Negative Control | 0.5 | -0.2 |
Table 2: Dose-Response and Secondary Assay Data for Confirmed CA IX Inhibitors
| Analog ID | IC50 (µM) | Thermal Shift (ΔTm, °C) |
| AAP-001 | 2.5 | 3.1 |
| AAP-003 | 0.8 | 5.2 |
| AAP-004 | 0.5 | 6.8 |
| Positive Control | 0.1 | 8.5 |
Signaling Pathway
Scenario 2: Modulation of Neuronal Kv1.5 Potassium Channels
Aminopyridines are known to block voltage-gated potassium (Kv) channels, which are crucial for regulating neuronal excitability.[5][6][7] This has therapeutic implications for neurological disorders like multiple sclerosis.[5][8] In this scenario, our HTS aims to identify analogs that modulate the activity of the Kv1.5 channel.
Experimental Protocols
Primary High-Throughput Screen: Flux-Based Fluorescent Assay
This assay uses a thallium-sensitive fluorescent dye to measure the activity of potassium channels in a cell-based format.
-
Cell Line: A stable cell line expressing human Kv1.5 channels.
-
Reagents: Thallium-sensitive dye (e.g., FluxOR™), thallium-containing buffer, and test compounds.
-
Procedure:
-
Plate Kv1.5-expressing cells in a 384-well plate and allow them to adhere.
-
Load the cells with the thallium-sensitive dye.
-
Add the this compound analogs at a concentration of 10 µM.
-
Use a fluorescent plate reader with an automated dispenser to add the thallium-containing buffer and measure the change in fluorescence over time.
-
Include a known Kv channel blocker (e.g., 4-Aminopyridine) as a positive control and DMSO as a negative control.
-
-
Data Analysis: Inhibition of the channel results in a decreased rate of fluorescence increase. Calculate the percent inhibition for each compound.
Hit Confirmation and Dose-Response:
Confirmed hits are re-evaluated in the same assay across a concentration gradient to determine their IC50 values.
Secondary Assay: Automated Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the electrical currents flowing through the channel.
-
Instrument: An automated patch-clamp system (e.g., QPatch or Patchliner).
-
Procedure:
-
Kv1.5-expressing cells are captured on a planar patch-clamp chip.
-
A whole-cell recording configuration is established.
-
Voltage steps are applied to elicit Kv1.5 currents.
-
The hit compound is applied at various concentrations, and the resulting change in current amplitude is measured.
-
-
Data Analysis: This "gold-standard" assay confirms the direct modulatory effect of the compounds on the Kv1.5 channel and provides high-quality potency data.
Data Presentation
Table 3: Primary HTS and Hit Confirmation Data for Kv1.5 Modulators
| Analog ID | Primary Screen (% Inhibition @ 10 µM) | Hit Confirmation (% Inhibition @ 10 µM) |
| AAP-101 | 68.3 | 70.1 |
| AAP-102 | 85.7 | 88.2 |
| AAP-103 | 15.4 | 12.9 |
| AAP-104 | 79.2 | 81.5 |
| Positive Control | 95.1 | 96.3 |
| Negative Control | 1.2 | 0.8 |
Table 4: Dose-Response and Secondary Assay Data for Confirmed Kv1.5 Modulators
| Analog ID | IC50 (µM) - Flux Assay | IC50 (µM) - Patch Clamp |
| AAP-101 | 5.1 | 4.8 |
| AAP-102 | 1.2 | 1.5 |
| AAP-104 | 3.8 | 3.5 |
| Positive Control | 0.5 | 0.6 |
Signaling Pathway
Conclusion
The validation of hits from a high-throughput screen is a critical phase in the drug discovery process. By employing a systematic approach of hit confirmation, dose-response analysis, and orthogonal secondary assays, researchers can confidently identify and prioritize compounds for further development. The two scenarios presented, based on the known pharmacology of aminopyridines, illustrate how this validation framework can be applied to different biological targets. The use of clear experimental protocols and robust data analysis ensures the selection of high-quality lead candidates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurology.org [neurology.org]
Benchmarking Antimicrobial Potency: A Comparative Analysis of Novel 2-Amino-3-cyanopyridine Derivatives and Gentamicin
For Immediate Release
In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, a recent study has highlighted the potential of new 2-amino-3-cyanopyridine derivatives. This guide provides a comparative analysis of the antimicrobial potency of a promising candidate from this class, compound 2c, against the well-established broad-spectrum antibiotic, Gentamicin. The data presented is based on in-vitro studies determining the Minimum Inhibitory Concentration (MIC) against a panel of common Gram-positive bacteria.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of the novel 2-amino-3-cyanopyridine derivative, hereafter referred to as Compound 2c, was quantitatively assessed and compared against Gentamicin. The Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for both compounds against several Gram-positive bacterial strains.[1] The results, summarized in the table below, indicate that Compound 2c exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis.
| Bacterial Strain | Compound 2c MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Staphylococcus aureus | 39 | Not Reported in Study |
| Bacillus subtilis | 39 | Not Reported in Study |
| Bacillus cereus | 78 | Not Reported in Study |
| Enterococcus faecalis | 78 | Not Reported in Study |
| Micrococcus luteus | 78 | Not Reported in Study |
| Listeria monocytogenes | 156 | Not Reported in Study |
Data sourced from a study on 2-amino-3-cyanopyridine derivatives.[1] Note: Direct MIC values for Gentamicin against these specific strains were not provided in the cited study for a side-by-side comparison in this format.
While the cited study established that Compound 2c demonstrated notable activity, it is important for researchers to consider these findings in the context of established antibiotics. For instance, historical data for Gentamicin typically shows very low MIC values against susceptible strains of the bacteria listed. The promising results for Compound 2c, therefore, position it as a candidate for further investigation and optimization in the development of new antibacterial agents.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the potency of new antimicrobial compounds. The following is a detailed methodology based on the widely accepted broth microdilution method, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Stock Solutions: A stock solution of the test compound (e.g., 2-amino-3-cyanopyridine derivative) and the reference antibiotic (e.g., Gentamicin) is prepared in a suitable solvent.
-
Preparation of Microtiter Plates: A serial two-fold dilution of the antimicrobial agents is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the antimicrobial agent across the wells.
-
Inoculum Preparation: The bacterial strains to be tested are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then used to prepare a bacterial suspension in a sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antimicrobial) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours under aerobic conditions.
-
Reading and Interpretation of Results: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.[3][4]
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Caption: Workflow for MIC determination via broth microdilution.
This guide provides a foundational comparison for researchers and drug development professionals. The presented 2-amino-3-cyanopyridine derivative shows promise as a scaffold for the development of new antibacterial agents. Further studies, including mechanism of action, toxicity, and in-vivo efficacy, are warranted to fully elucidate its therapeutic potential.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Safety Operating Guide
Proper Disposal of 2-Amino-3-acetylpyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Amino-3-acetylpyridine, a compound that, like other pyridine derivatives, is classified as hazardous waste. Adherence to these protocols is essential for minimizing risks and adhering to regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are known to be toxic and irritant.[1] All waste containing this compound must be treated as hazardous.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[1] | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] | To avoid the inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[1] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be in strict accordance with all local, state, and federal regulations.[1]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), are to be classified as hazardous waste.[1]
-
It is critical to not mix this compound waste with other incompatible waste streams. Specifically, it should be kept separate from strong oxidizing agents and acids.[1]
-
-
Waste Collection and Containerization:
-
Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
The label should also indicate the associated hazards (e.g., Toxic, Irritant).[1]
-
-
Storage:
-
Final Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4]
-
Common disposal methods for pyridine-based waste include rotary kiln or liquid injection incineration.[5]
-
Never dispose of this compound by pouring it down the drain or discarding it in the regular trash.[3][6]
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert : Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Containment : For small spills, absorb the material with an inert, non-combustible absorbent.
-
Decontamination : Clean the spill area thoroughly.
-
Seek Medical Attention : If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.[6]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 2-Amino-3-acetylpyridine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Amino-3-acetylpyridine (CAS No. 65326-33-2), ensuring that your work can proceed with the highest degree of safety and integrity.
Chemical Profile and Hazards
This compound is a pale yellow powder. While specific hazard classifications can vary by supplier, it is generally considered an irritant. It is crucial to handle this compound with care to avoid contact with skin and eyes and to prevent inhalation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles conforming to EU Standard EN166 or US NIOSH standards. A face shield may be necessary for splash hazards.[1] | Protects against dust particles and potential splashes, preventing eye irritation or injury. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) inspected prior to use. A lab coat or other protective clothing should be worn to prevent skin exposure.[1] | Prevents direct skin contact, which can cause irritation. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[2] | Protects the respiratory system from irritation due to inhalation of dust. |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1][3] | Prevents skin contact and contamination of the work area. |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposal minimizes risks. The following step-by-step plan provides guidance from receipt of the chemical to its final disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Store under an inert gas (nitrogen or argon) at 2–8 °C for long-term stability.
2. Handling and Use:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid generating dust. Use appropriate tools and techniques to handle the solid material.
-
Prevent contact with skin, eyes, and clothing by wearing the recommended PPE.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[4]
-
Wash hands thoroughly after handling.[1]
3. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
For larger spills, evacuate the area and ensure adequate ventilation.
-
Prevent the spilled material from entering drains or waterways.[1]
4. Disposal Plan:
-
Dispose of waste this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded. For highly toxic chemicals, the first three rinses must be collected.[5]
Emergency First Aid Procedures
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
After skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
After inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[3]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of the handling and disposal process for this compound, emphasizing key safety checkpoints.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
